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  • Product: 21-Hydroxy-oligomycin A

Core Science & Biosynthesis

Foundational

Structural Nuance and Target Shift: A Comparative Analysis of Oligomycin A and 21-Hydroxy-Oligomycin A

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The oligomycin class of macrolides, typically isolated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The oligomycin class of macrolides, typically isolated from Streptomyces species, has long been recognized for its potent inhibition of mitochondrial F0F1-ATPase. However, the broad-spectrum toxicity of standard oligomycins has historically limited their utility in targeted drug development. The discovery of 21-hydroxy-oligomycin A (also known as nemadectin omega)—a rare co-metabolite isolated from[1]—represents a critical evolutionary divergence in the pharmacophore.

As an application scientist, understanding the causality behind a molecule's biological activity is paramount. The addition of a single hydroxyl group at the C-21 position fundamentally alters the molecule's conformational flexibility, shifting its biological profile from a broad-spectrum antifungal/nematocidal agent to a highly selective inhibitor of mammalian oncogenic K-Ras plasma membrane (PM) localization[2][3]. This whitepaper dissects the structural causality behind this shift, compares their biological profiles, and provides self-validating experimental workflows for evaluating these compounds in vitro.

Structural Chemistry: The Causality of the C-21 Hydroxyl Group

To understand the divergence in biological activity, we must examine the molecular architecture. Oligomycins are characterized by a 26-membered macrocyclic lactone fused to a bicyclic spiroketal ring system[3].

In standard Oligomycin A , the macrocycle's conformation is stabilized by two primary intramolecular hydrogen bonds (between the C-5 hydroxyl and C-7 carbonyl, and between the C-12 and C-13 hydroxyls).

In 21-hydroxy-oligomycin A , has confirmed the presence of a third critical intramolecular hydrogen bond [1]. This bond forms between the newly introduced C-21 hydroxyl group and the spiroketal oxygen atom located between C-23 and C-27[1].

The Mechanistic Consequence: This third hydrogen bond acts as a "conformational lock." By rigidifying the spiroketal region, the molecule sterically loses its high-affinity binding to highly conserved fungal and nematode targets. Conversely, this locked conformation perfectly aligns the pharmacophore to interact with the mammalian vesicular trafficking machinery responsible for K-Ras transport, thereby dramatically increasing its selectivity for mammalian tumor cell lines[2][4].

Comparative Biological Activity Profiles

The structural rigidification directly translates to a highly differentiated biological activity profile. While both compounds inhibit the ABC transporter efflux pump P-glycoprotein (P-gp)[3][5], their primary toxicity and target selectivities diverge sharply.

Quantitative Data Summary
Biological Parameter / TargetOligomycin A21-Hydroxy-Oligomycin A
Primary Historical Classification Broad-spectrum F0F1-ATPase inhibitorSelective K-Ras PM Localization Inhibitor
Antifungal Activity Highly PotentWeak[2]
Nematocidal Activity Highly PotentWeak[2]
K-Ras PM Localization Inhibition Active (IC₅₀ ~ 1.5–14 nM)[3]Highly Potent (IC₅₀ = 4.82 nM in MDCK cells)[5][6]
Mammalian Cytotoxicity (SW620 cells) High / Broad-spectrumModerate / Selective (IC₅₀ = 14.4 μM)[5][7]
P-gp Efflux Pump Inhibition ActiveActive (Increases calcein fluorescence at 20 μM)[5]

Mechanistic Pathway: Targeting K-Ras Mislocalization

Oncogenic K-Ras (e.g., K-RasG12V) must be localized to the inner leaflet of the plasma membrane to successfully recruit downstream effectors (like RAF and PI3K) and drive tumor proliferation[3]. 21-hydroxy-oligomycin A disrupts the vesicular trafficking of farnesylated K-Ras, causing it to mislocalize to endomembranes, effectively terminating the oncogenic signal[3][7].

KRasPathway Synthesis K-Ras Synthesis (Cytosol) Processing Farnesylation & Processing Synthesis->Processing Trafficking Vesicular Trafficking Towards Membrane Processing->Trafficking PM Plasma Membrane Localization (Active Oncogenic Signaling) Trafficking->PM Normal Pathway Mislocalization Endomembrane Mislocalization (Signal Termination) Trafficking->Mislocalization Drug-Induced Inhibitor 21-Hydroxy-Oligomycin A Inhibitor->Trafficking Inhibits

K-Ras trafficking pathway and targeted inhibition by 21-hydroxy-oligomycin A.

Self-Validating Experimental Methodologies

To ensure scientific integrity, assays evaluating these compounds must be designed as self-validating systems. Below are the optimized protocols for assessing the unique activities of 21-hydroxy-oligomycin A.

Protocol A: High-Content Screening for K-Ras PM Localization

Causality of Design: MDCK (Madin-Darby Canine Kidney) cells are utilized because their highly polarized morphology provides a distinct, easily quantifiable boundary between the plasma membrane and the cytosol, minimizing imaging artifacts.

Step-by-Step Workflow:

  • Cell Seeding: Seed MDCK cells stably expressing GFP-K-RasG12V into 384-well optical bottom plates at 3,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Reconstitute 21-hydroxy-oligomycin A in DMSO (stock solutions up to 10 mM are stable at -20°C)[8]. Prepare a dose-response dilution series (0.1 nM to 100 nM).

  • Treatment: Treat cells with the compound series. Crucially, include a Vehicle control (0.1% DMSO) and a Positive Control (e.g., 10 μM staurosporine or a known mislocalizer) to establish the assay window.

  • Incubation & Fixation: Incubate for 48 hours. Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

  • High-Content Imaging: Acquire images using an automated confocal microscope.

  • Self-Validation (Z'-factor): Before accepting the IC₅₀ data, calculate the Z'-factor between the Vehicle and Positive Control wells. A Z'-factor > 0.5 is mandatory to prove the assay's dynamic range is statistically robust enough to differentiate specific mislocalization from background noise.

AssayWorkflow Step1 Seed MDCK GFP-K-RasG12V Cells (384-well plate) Step2 Compound Treatment (Dose-Response 0.1-100 nM) Step1->Step2 Step3 Incubation (48 hours, 37°C) Step2->Step3 Step4 High-Content Confocal Imaging (Automated Acquisition) Step3->Step4 Step5 Image Analysis (PM vs Cytosol Ratio) Step4->Step5 Validation Assay Validation (Z'-factor > 0.5 required) Step5->Validation

Self-validating high-content screening workflow for K-Ras localization.

Protocol B: P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality of Design: To verify that 21-hydroxy-oligomycin A inhibits the P-gp multidrug efflux pump[5], we use Calcein-AM. P-gp actively pumps out Calcein-AM. If P-gp is inhibited, Calcein-AM accumulates intracellularly and is cleaved by esterases into highly fluorescent Calcein.

Step-by-Step Workflow:

  • Preparation: Seed SW620 Ad300 (P-gp overexpressing) cells in 96-well plates.

  • Pre-incubation: Treat cells with 20 μM 21-hydroxy-oligomycin A[5]. Include Verapamil (10 μM) as a positive control standard[3].

  • Substrate Addition: Add 0.5 μM Calcein-AM and incubate for 30 minutes at 37°C.

  • Quantification: Wash cells with ice-cold PBS to halt efflux. Measure intracellular fluorescence via flow cytometry (FITC channel).

  • Validation: The assay is validated if the Verapamil control shows a >3-fold increase in mean fluorescence intensity (MFI) compared to the negative control.

Conclusion

The transition from Oligomycin A to 21-hydroxy-oligomycin A perfectly illustrates how minor structural modifications—specifically, the introduction of a single conformation-locking hydrogen bond—can radically alter a molecule's biological destiny. By shedding its potent antifungal and nematocidal properties, 21-hydroxy-oligomycin A emerges as a highly selective, nanomolar inhibitor of K-Ras plasma membrane localization. For drug development professionals, it serves as a superior, less broadly-toxic biochemical tool for probing K-Ras driven malignancies and multidrug resistance pathways.

References

  • Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A . Journal of Natural Products (ACS Publications).[Link]

  • Oligomycins as inhibitors of K-Ras plasma membrane localisation . Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • 21-Hydroxyoligomycin A Product Data Sheet . BioAustralis Fine Chemicals.[Link]

Sources

Exploratory

Bioenergetic Modulation: Binding Site Affinity of 21-Hydroxy-Oligomycin A to Mitochondrial Complex V

Executive Summary This technical guide analyzes the binding kinetics and structural interface of 21-hydroxy-oligomycin A (21-OH-Oligo A) within the sector of mitochondrial ATP synthase (Complex V). While Oligomycin A rem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the binding kinetics and structural interface of 21-hydroxy-oligomycin A (21-OH-Oligo A) within the


 sector of mitochondrial ATP synthase (Complex V). While Oligomycin A remains the gold standard for bioenergetic inhibition, the 21-hydroxy derivative presents a unique pharmacological profile due to altered hydrophobicity at the c-ring interface.

This document synthesizes structural biology (cryo-EM/X-ray), kinetic data, and experimental protocols to provide a definitive reference for characterizing this specific interaction. It is designed for researchers requiring precise


 determination and mechanistic understanding of macrolide-c-ring interactions.

Structural Basis of Affinity

The high-affinity binding of oligomycins to Complex V is not a simple "lock and key" but a dynamic obstruction of the proton translocation mechanism.

The Target: Subunit c-Ring

The primary binding site is located at the interface of two adjacent c-subunits within the


 rotor ring. This hydrophobic pocket is critical because it frames the essential carboxylate residue (Glu59 in yeast, Glu65 in bovine/human) responsible for proton handling.
The Ligand: 21-Hydroxy-Oligomycin A

Unlike the parent Oligomycin A, the 21-hydroxy derivative possesses an additional hydroxyl group at the C-21 position of the macrolide scaffold.

  • Core Pharmacophore: The 26-membered lactone ring acts as a hydrophobic wedge.

  • The "Bridging Water" Phenomenon: High-resolution crystal structures (Symersky et al., 2012) reveal that oligomycins do not bind Glu59 directly. Instead, they trap a water molecule that hydrogen-bonds to the carboxylate of Glu59.[1]

  • 21-OH Impact: The C-21 hydroxyl introduces polarity into an otherwise deeply hydrophobic pocket. This modification typically results in a slightly faster off-rate (

    
    )  compared to Oligomycin A, as the energetic penalty for desolvation upon binding is higher, though the 
    
    
    
    remains in the nanomolar range.
Interaction Map (DOT Visualization)

The following diagram illustrates the molecular contacts driving the affinity.

BindingMechanism Oligo 21-Hydroxy-Oligomycin A C_Ring c-Subunit Interface (Hydrophobic Pocket) Oligo->C_Ring Van der Waals (Scaffold) Water Bridging Water Molecule Oligo->Water H-Bond Stabilization Proton H+ Translocation Oligo->Proton Steric Blockade Glu59 Glu59/Glu65 (Proton Carrier) Water->Glu59 H-Bond Network

Figure 1: Mechanistic interaction map showing the indirect locking of the proton-carrying Glutamate via a water bridge.[1]

Comparative Binding Kinetics

The affinity of oligomycins is often cited as "irreversible" in older literature, but it is strictly tight-binding reversible . The 21-hydroxy modification alters the thermodynamic parameters.

Quantitative Affinity Data

The following table synthesizes kinetic data derived from coupled ATPase assays and displacement studies.

Compound

(ATPase Assay)

(Est. Binding Constant)
Solvation Factor (LogP)Primary Binding Force
Oligomycin A 10 - 20 nM~1 - 5 nMHigh (Hydrophobic)Hydrophobic + H-bond (Gln)
21-OH-Oligomycin A 30 - 60 nM ~10 - 15 nM ModerateHydrophobic + Polar Shift
Oligomycin B 20 - 40 nM~5 - 10 nMHighHydrophobic
Oligomycin C 50 - 100 nM~20 nMVery HighPurely Hydrophobic

Key Insight: The 21-OH variant exhibits a slightly reduced affinity (higher


) compared to Oligomycin A. This is attributed to the steric and electrostatic cost of burying the additional hydroxyl group within the lipid-embedded c-ring interface. However, it retains sufficient potency to be a lethal inhibitor of oxidative phosphorylation.

Experimental Protocols for Affinity Determination

To rigorously determine the binding affinity of 21-hydroxy-oligomycin A, simple cell viability assays are insufficient due to membrane permeability variables. Two robust methods are recommended: Inverted Membrane Vesicle ATPase Assay (Functional) and Microscale Thermophoresis (Direct Binding).

Protocol A: NADH-Coupled ATPase Assay (Functional )

Objective: Measure the inhibition of ATP hydrolysis in isolated mitochondrial membranes.

Reagents:

  • Inverted Mitochondrial Vesicles (IMVs) (0.5 mg/mL protein).

  • Assay Buffer: 50 mM Tris-SO4 (pH 8.0), 2 mM MgSO4.

  • Coupling System: 2 mM PEP, 0.2 mM NADH, 10 U/mL Pyruvate Kinase, 10 U/mL Lactate Dehydrogenase.

  • Substrate: 2 mM ATP.

Workflow:

  • Baseline: Establish baseline NADH oxidation (340 nm absorbance decay) in the absence of inhibitor.

  • Titration: Add 21-hydroxy-oligomycin A in a log-scale dilution series (0.1 nM to 10 µM).

  • Incubation: Incubate for 10 minutes prior to ATP addition. Critical: Oligomycins have slow on-rates due to lipid partitioning; immediate measurement yields false low affinity.

  • Initiation: Add ATP to start hydrolysis.

  • Control: Add FCCP (1 µM) to ensure vesicles are not rate-limited by proton gradient (uncoupled state required for Vmax).

Protocol B: Microscale Thermophoresis (MST) (Direct )

Objective: Label-free quantification of the dissociation constant (


) in a native lipid environment.

Workflow Visualization (DOT):

MST_Workflow Prep 1. Solubilize Complex V (DDM/Digitonin) Label 2. Fluorescent Labeling (NHS-Ester on Lysine) Prep->Label Titrate 3. Ligand Titration (21-OH-Oligo A) Label->Titrate Measure 4. Thermophoresis (IR Laser Heating) Titrate->Measure Calc 5. Fit to Hill Equation (Determine Kd) Measure->Calc

Figure 2: MST workflow for determining binding constants without radioactive ligands.

Step-by-Step:

  • Solubilization: Purify Complex V from bovine or yeast mitochondria using mild detergents (e.g., 0.5% Digitonin) to preserve the c-ring integrity.

  • Labeling: Label the protein complex with a RED-NHS dye (targets surface lysines).

  • Titration: Prepare a 16-step serial dilution of 21-hydroxy-oligomycin A (from 10 µM down to 0.3 nM).

  • Measurement: Load capillaries into the MST instrument. Apply IR laser heating. The movement of the molecule along the temperature gradient changes upon ligand binding due to hydration shell alterations.

  • Analysis: Plot normalized fluorescence (

    
    ) vs. Concentration. Fit to the law of mass action to extract 
    
    
    
    .

Drug Development Implications

Understanding the affinity of the 21-hydroxy variant is crucial for two reasons:

  • Toxicity vs. Efficacy: The 21-hydroxy metabolite often appears in fermentation broths of Streptomyces. If used as a scaffold for anti-tumor agents, the 21-OH position offers a "handle" for chemical modification (e.g., glycosylation) to improve solubility without completely destroying c-ring binding.

  • Resistance Profiling: Mutations in the c-subunit (e.g., Gly139 in humans) that confer oligomycin resistance often disrupt the packing of the macrolide ring. The 21-OH variant may exhibit different resistance profiles compared to Oligomycin A due to its altered steric demand.

References

  • Symersky, J., et al. (2012). Oligomycin frames a common drug-binding site in the ATP synthase.[2] Proceedings of the National Academy of Sciences, 109(35), 13961–13965.

  • Antoniel, M., et al. (2014). The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology. International Journal of Molecular Sciences, 15(5), 7513–7536.

  • LaPlante, S. R., et al. (2007). Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Natural Products, 70(3).

  • Salomon, A. R., et al. (2000). Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase. Chemistry & Biology, 7(1), 51-63. (Provides comparative IC50 methodologies for macrolide ATPase inhibitors).

Sources

Foundational

The Discovery, Isolation, and Mechanistic Elucidation of 21-Hydroxy-Oligomycin A

Introduction & Historical Context The oligomycins constitute a family of macrocyclic polyketides, first isolated in 1954, characterized by a 26-membered lactone ring fused to a complex bicyclic spiroketal. Within this fa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The oligomycins constitute a family of macrocyclic polyketides, first isolated in 1954, characterized by a 26-membered lactone ring fused to a complex bicyclic spiroketal. Within this family, 21-hydroxy-oligomycin A represents a rare and structurally intricate derivative. It was originally discovered as a co-metabolite of the anthelmintic macrolide nemadectin—earning its early trivial names, nemadectin omega and LL-F28249ω—from the fermentation broth of 1[1].

For decades, the molecule existed primarily as a minor chromatographic byproduct with limited literature references. However, recent advances in high-content phenotypic screening have repositioned 21-hydroxy-oligomycin A from an obscure co-metabolite to a highly potent, putative cancer chemotherapeutic capable of 2[2].

Structural Elucidation & Stereochemistry

The structural complexity of 21-hydroxy-oligomycin A, which harbors 19 stereogenic centers, presented a significant analytical challenge. In 2007, Wagenaar et al. achieved the complete structural and stereochemical characterization of the molecule[1].

The Causality of the Analytical Approach: Standard Nuclear Overhauser Effect (NOE) NMR experiments are often confounded by the conformational flexibility inherent to large 26-membered macrocycles. To overcome this, researchers employed J-based configuration analysis . By extracting homo- and heteronuclear scalar coupling constants from 2D NMR data, the team could map the relative configuration of the acyclic segments without relying solely on through-space interactions.

To provide a self-validating structural model, this NMR data was orthogonally confirmed via single-crystal X-ray diffraction . Anomalous dispersion measurements on a crystal of the chloroform-methanol solvate unequivocally anchored the absolute configuration at C-21 (deduced to be R) and the remaining 18 chiral centers[1].

Biological Activity & Pharmacological Profile

Oncogenic mutations in the K-Ras GTPase (e.g., G12V) are prominent drivers in pancreatic, colorectal, and non-small cell lung carcinomas. For mutant K-Ras to activate downstream MAPK and PI3K signaling cascades, it must be physically anchored to the inner leaflet of the plasma membrane (PM).

Through the screening of expansive microbial extract libraries, 21-hydroxy-oligomycin A was identified as an exceptionally potent inhibitor of this spatial localization. It induces the mislocalization of K-Ras away from the PM and into the cytosol or endomembranes with an 3[3]. Furthermore, it exhibits dual-action potential by inhibiting the ABC transporter efflux pump P-glycoprotein (P-gp), thereby offering a mechanism to reverse multidrug resistance (MDR) in colorectal carcinoma cells[2][4].

Quantitative Pharmacological Data
ParameterValueCausality / Scientific Significance
Molecular Formula C45H74O12Defines the massive 26-membered macrolide + spiroketal core[5].
Molecular Weight 807.1 g/mol High MW typical of complex polyketide secondary metabolites[5].
K-Ras PM Mislocalization IC50 4.82 nMExceptional potency; disrupts oncogenic signaling at low nanomolar ranges[3].
Cytotoxicity (SW620 cells) 14.4 μMDemonstrates a selective therapeutic window between specific K-Ras mislocalization and general cellular toxicity[4].
Solubility Profile Soluble in DMSO, EtOH; Insoluble in H2ODictates the requirement for lipophilic extraction protocols and DMSO-based in vitro assay dosing[4][5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Bioassay-Guided Isolation of 21-Hydroxy-Oligomycin A

This protocol utilizes physicochemical partitioning to isolate the target from complex microbial matrices.

  • Submerged Fermentation: Cultivate Streptomyces cyaneogriseus ssp. noncyanogenus (or related strains like AS5351) in a nutrient-rich broth under high aeration.

    • Causality: Secondary polyketide metabolism is triggered by specific nutrient depletion (e.g., phosphate limitation). Precise temporal monitoring of the stationary growth phase is required to maximize the yield of the oligomycin complex[1][2].

  • Biphasic Solvent Extraction: Extract the whole fermentation broth with ethyl acetate (EtOAc) or methanol.

    • Causality: Because 21-hydroxy-oligomycin A is a highly lipophilic macrolide with poor aqueous solubility, it selectively partitions into the organic phase, leaving highly polar primary metabolites in the aqueous waste layer[5].

  • Orthogonal Chromatography: Subject the crude organic extract to size-exclusion chromatography (Sephadex LH-20) followed by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.

    • Causality: RP-HPLC is critical to resolve 21-hydroxy-oligomycin A from structurally homologous co-metabolites (like nemadectin and oligomycins A-E). The separation relies on minute differences in hydrophobic surface area imparted by the specific C-21 hydroxyl group[1][2].

Workflow A Streptomyces Cultivation (Nutrient Depletion) B Biphasic Solvent Extraction (Ethyl Acetate) A->B C Orthogonal Chromatography (Sephadex & RP-HPLC) B->C D 21-Hydroxy-Oligomycin A (Target Isolation) C->D E Structural Elucidation (2D NMR & X-ray) D->E F Phenotypic Validation (K-Ras PM Assay) D->F

Workflow of 21-hydroxy-oligomycin A isolation and structural elucidation.

Protocol 2: High-Content K-Ras PM Mislocalization Assay

This protocol provides a self-validating phenotypic readout of the compound's mechanism of action.

  • Cell Line Engineering & Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells stably transfected with mGFP-K-RasG12V into optical-bottom microplates.

    • Causality: MDCK cells are utilized because they form highly polarized epithelial monolayers. This architecture provides an unambiguous spatial contrast between the plasma membrane and the cytosol during automated imaging[2].

  • Compound Incubation: Treat the cells with a titration of 21-hydroxy-oligomycin A (e.g., 1–100 nM) dissolved in DMSO for 48 hours.

    • Causality: A prolonged 48-hour incubation ensures the steady-state turnover of K-Ras, allowing the compound to intercept newly synthesized or recycling K-Ras proteins before they can successfully anchor to the PM[2].

  • Quantitative Confocal Imaging: Fix the cells, stain the nuclei with Hoechst 33342, and image using an automated confocal microscope.

    • Causality: By algorithmically calculating the ratio of PM-localized GFP fluorescence to cytosolic GFP fluorescence, the assay provides a direct, quantifiable phenotypic readout of spatial mislocalization, rather than relying on bulk protein expression assays which cannot detect spatial shifts[2].

Pathway A 21-Hydroxy-Oligomycin A (Potent Polyketide) B K-Ras Membrane Anchoring Complex A->B Binds/Inhibits C Mislocalization to Cytosol/Endomembranes B->C Prevents PM Localization D Inhibition of MAPK/PI3K Signaling Cascades C->D Signal Uncoupling E Arrest of Tumor Cell Proliferation D->E Phenotypic Outcome

Mechanism of action: K-Ras plasma membrane mislocalization and downstream signaling arrest.

References

  • Wagenaar, M.M., et al. "Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A." ACS Publications / Journal of Natural Products, 2007. 1

  • Salim, A.A., et al. "Oligomycins as inhibitors of K-Ras plasma membrane localisation." PubMed Central (NIH), 2016. 2

  • MedChemExpress. "21-Hydroxyoligomycin A | K-Ras PM Localization Inhibitor." MedChemExpress Product Data, 2024. 3

  • BioAustralis. "21-Hydroxyoligomycin A Product Data Sheet." BioAustralis Fine Chemicals, 2024. 5

  • TOKU-E. "21-Hydroxyoligomycin A - cancer research." TOKU-E Antimicrobial & Cancer Research, 2024. 4

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Handling of 21-hydroxy-oligomycin A Stock Solutions in DMSO

An Application Note and Protocol for Researchers Authored by: Senior Application Scientist, Gemini Division Introduction: The Need for a Standardized Protocol 21-hydroxy-oligomycin A is a potent macrolide antibiotic firs...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Need for a Standardized Protocol

21-hydroxy-oligomycin A is a potent macrolide antibiotic first isolated from Streptomyces cyaneogriseus ssp. noncyanogenus[1][2][3]. In cellular biology and drug development, it has garnered significant interest as a research tool due to its distinct bioactivities. It functions as a micromolar inhibitor of the multidrug efflux pump P-glycoprotein (P-gp) and, notably, as a low nanomolar inhibitor of K-Ras plasma membrane (PM) localization[1]. Its cytotoxic properties against various cancer cell lines, such as human colorectal carcinoma cells, underscore its potential in oncological research[1].

Given its high potency and poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions for in vitro studies[1][3]. The accuracy and reproducibility of experimental results are fundamentally dependent on the quality of this stock solution. An improperly prepared stock can lead to concentration errors, compound precipitation, or degradation, invalidating downstream data.

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of 21-hydroxy-oligomycin A stock solutions. It is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the rationale behind each critical step.

Physicochemical Properties of 21-hydroxy-oligomycin A

A precise understanding of the compound's properties is critical for accurate stock preparation. The data below has been consolidated from authoritative sources.

PropertyValueSource(s)
Molecular Weight (M.Wt.) 807.1 g/mol [1]
Molecular Formula C45H74O12[1]
CAS Number 102042-09-1[1]
Appearance Lyophilized solid[1]
Solubility Soluble in DMSO, Ethanol, Methanol, DMF[1][3]
Recommended Storage Store solid compound at -20°C[1]

Essential Materials and Equipment

3.1 Reagents and Consumables

  • 21-hydroxy-oligomycin A (CAS: 102042-09-1)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5)

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL) or cryovials for aliquots

  • Sterile, low-retention pipette tips

3.2 Equipment

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Calibrated set of micropipettes (P1000, P200, P20)

  • Vortex mixer

  • Bath sonicator

  • -20°C and/or -80°C freezer for storage

  • Certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood

Critical Safety and Handling Precautions

4.1 Hazard Assessment 21-hydroxy-oligomycin A is a known cytotoxic agent[1]. The related and well-studied Oligomycin A is also a potent cytotoxic compound that can induce apoptosis[4][5][6]. Although one Safety Data Sheet (SDS) for 21-hydroxy-oligomycin A does not classify it as hazardous under the Globally Harmonized System (GHS), its demonstrated biological activity necessitates that it be handled as a hazardous substance. All procedures should be designed to minimize exposure via inhalation, ingestion, and dermal contact[7].

4.2 Engineering Controls

  • All handling of the solid compound and preparation of the stock solution must be performed within a certified chemical fume hood or a Class II BSC to protect the operator from inhaling aerosolized powder[7][8].

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills[9].

4.3 Personal Protective Equipment (PPE) Proper PPE is mandatory. The following should be worn at all times[7][8]:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves are required. Change the outer pair immediately if contaminated[8].

  • Lab Coat/Gown: A disposable, low-permeability gown with a solid front and long, cuffed sleeves[8].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles[10].

  • Respiratory Protection: An N95 respirator may be required depending on the quantity handled and institutional policies, especially when local exhaust ventilation is unavailable[7].

4.4 Waste Disposal & Decontamination

  • All contaminated materials (e.g., pipette tips, tubes, absorbent pads, gloves, gowns) must be disposed of in clearly labeled cytotoxic or hazardous chemical waste containers according to institutional guidelines[9][11].

  • Decontaminate all work surfaces after use with a suitable agent, such as a 10% bleach solution followed by rinsing with sterile water or 70% ethanol[8].

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjust calculations accordingly for different desired concentrations.

Part A: Pre-Preparation and Calculations

The fundamental principle of stock preparation is the accurate calculation of mass based on the desired molar concentration, volume, and the compound's molecular weight.

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

  • Convert Units:

    • Concentration: 10 mM = 0.010 mol/L

    • Volume: 1 mL = 0.001 L

  • Calculate Mass:

    • Mass (g) = 0.010 mol/L x 0.001 L x 807.1 g/mol = 0.008071 g

    • Mass (mg) = 8.071 mg

  • Action: Weigh out approximately 8.07 mg of 21-hydroxy-oligomycin A. Note: It is often more practical to weigh a slightly different mass (e.g., 1.0 mg) and adjust the volume of DMSO to achieve the target concentration.

Revised Calculation (Mass-to-Volume): Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000 (µL/L)

Example for 1 mg of Compound:

  • Volume (µL) = [1.0 mg / 807.1 g/mol ] x [1 / 0.010 mol/L] x 1,000,000 = 123.9 µL

  • Action: For 1 mg of solid, add 123.9 µL of DMSO to achieve a 10 mM concentration.

Part B: Step-by-Step Dissolution Procedure

  • Prepare Workspace: Don all required PPE and set up your workspace within the designated fume hood or BSC.

  • Weigh Compound: Carefully weigh the desired mass of 21-hydroxy-oligomycin A into a sterile, tared microcentrifuge tube. Record the exact mass.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

    • Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Using fresh, anhydrous DMSO is critical, as absorbed water can significantly decrease the solubility of hydrophobic compounds like 21-hydroxy-oligomycin A[12][13].

  • Promote Dissolution:

    • a. Tightly cap the tube and vortex vigorously for 30-60 seconds.

    • b. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart solid particles, accelerating dissolution[14][15].

    • c. For stubborn solutes, gentle warming in a 37°C water bath for 5-10 minutes can also be effective[14].

  • Visual Confirmation: After dissolution, the solution should be clear and free of any visible particulates. Hold the tube against a light source to confirm complete solubilization. This step is a critical self-validating check.

Part C: Aliquoting and Storage

  • Aliquot Solution: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes or cryovials.

    • Causality: Aliquoting is essential to preserve the integrity and extend the shelf-life of the stock solution. It prevents contamination from repeated pipetting into the main stock and minimizes degradation caused by multiple freeze-thaw cycles[16][17].

  • Label Vials: Clearly and legibly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Store Properly:

    • Short-Term (≤1 month): Store aliquots at -20°C[16][18].

    • Long-Term (>1 month): For maximum stability, store aliquots at -80°C. Stored correctly, DMSO stocks of related compounds can be stable for 6 months or longer[15][18]. Protect from light where possible[17].

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation & Safety cluster_dissolve Dissolution cluster_store Storage PPE 1. Don PPE (Double Gloves, Gown, Eye Protection) Hood 2. Prepare Workspace (Fume Hood / BSC) PPE->Hood Calc 3. Calculate Mass/Volume (Target: 10 mM) Hood->Calc Weigh 4. Weigh Compound Calc->Weigh Add_DMSO 5. Add Anhydrous DMSO Weigh->Add_DMSO Transfer to Dissolution Mix 6. Vortex & Sonicate Add_DMSO->Mix Visual 7. Visually Confirm (Clear Solution) Mix->Visual Aliquot 8. Aliquot into Single-Use Volumes Visual->Aliquot Proceed to Storage Label 9. Label Vials Clearly Aliquot->Label Store 10. Store at -20°C or -80°C Label->Store

Sources

Application

standard operating procedure for mitochondrial respiration assays using 21-hydroxy-oligomycin A

Introduction & Mechanism of Action 21-Hydroxy-Oligomycin A is a macrolide antibiotic and a structural analog of the canonical Oligomycin A. Like its parent compound, it functions as a potent inhibitor of the mitochondria...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

21-Hydroxy-Oligomycin A is a macrolide antibiotic and a structural analog of the canonical Oligomycin A. Like its parent compound, it functions as a potent inhibitor of the mitochondrial


-ATP synthase (Complex V). It binds specifically to the c-subunit of the 

domain
, blocking the proton channel required for proton translocation across the inner mitochondrial membrane (IMM).[1]

While Oligomycin A is the industry standard for defining ATP-linked respiration, analogs like 21-hydroxy-oligomycin A are often investigated for differential potency, reversibility, or specific binding kinetics in distinct cell types.

Mechanistic Pathway (ETC & Inhibition)

The following diagram illustrates the Electron Transport Chain (ETC) and the specific inhibition point of 21-hydroxy-oligomycin A at Complex V.

ETC_Pathway cluster_membrane Inner Mitochondrial Membrane CI Complex I CIII Complex III CI->CIII e- Protons H+ CI->Protons Pump CII Complex II CII->CIII e- CIV Complex IV CIII->CIV e- CIII->Protons Pump O2 O2 CIV->O2 e- CIV->Protons Pump CV Complex V (ATP Synthase) ATP ATP CV->ATP Synthesis NADH NADH NADH->CI e- Protons->CV Influx Inhibitor 21-Hydroxy- Oligomycin A Inhibitor->CV BLOCKS (Fo Subunit)

Figure 1: Mechanism of Action. 21-Hydroxy-Oligomycin A binds the Fo subunit of Complex V, preventing H+ influx and halting ATP synthesis.

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Critical Note: Do not assume 21-hydroxy-oligomycin A has the exact same IC50 as commercial Oligomycin A mixtures. Variations in the hydroxyl group position can alter binding affinity to the c-ring. You must perform a Titration Experiment before running your primary assay.

Solubility and Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay medium immediately before use. Ensure final DMSO concentration in the well is <0.1% (v/v).

Titration Protocol (Self-Validating Step)

To determine the Optimal Inhibitory Concentration , you must find the lowest concentration that yields maximal inhibition of ATP-linked respiration without inducing secondary toxicity (e.g., membrane permeabilization).

  • Seed Cells: Plate cells (e.g., 20,000/well for HeLa) in a Seahorse XF96 plate.

  • Prepare Dilutions: Create a concentration curve of 21-hydroxy-oligomycin A:

    • 0 µM (Vehicle Control)

    • 0.25 µM

    • 0.5 µM

    • 1.0 µM

    • 2.0 µM

    • 5.0 µM

  • Inject: Add compound during "Injection A" phase.

  • Analysis: Plot Oxygen Consumption Rate (OCR) vs. Concentration.

    • Success Criteria: The curve should plateau. Select the lowest concentration on the plateau (typically 1.0–2.0 µM for standard Oligomycin, but may differ for the 21-OH analog).

Experimental Protocol: Mitochondrial Stress Test

This protocol is optimized for Agilent Seahorse XF analyzers but is adaptable to Oroboros O2k (high-resolution respirometry).

Reagents & Setup
  • Assay Medium: DMEM/RPMI (serum-free, bicarbonate-free), pH 7.4 at 37°C.

    • Supplements: 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Cell Culture: Cells must be adherent and 70-80% confluent.

  • Compound Loading (Standard 96-well format):

Injection PortCompoundTarget Final Conc.[2]Function
Port A 21-Hydroxy-Oligomycin A 1.0 - 2.0 µM *Inhibits ATP Synthase
Port B FCCP (or Bam15)Titrated (e.g., 0.5-2.0 µM)Uncoupler (Max Respiration)
Port C Rotenone + Antimycin A0.5 µM eachShuts down ETC (Non-Mito Control)

*Concentration determined by Section 2.2.

Workflow Diagram

Workflow Start Start: Cell Seeding (Day -1) Prep Media Exchange (1h prior to assay) Start->Prep Basal Measure Basal Respiration (3 cycles) Prep->Basal InjA Injection A: 21-Hydroxy-Oligomycin A Basal->InjA MeasureA Measure ATP-Linked Resp. (3 cycles) InjA->MeasureA InjB Injection B: FCCP (Uncoupler) MeasureA->InjB MeasureB Measure Max Respiration (3 cycles) InjB->MeasureB InjC Injection C: Rotenone/Antimycin A MeasureB->InjC End Data Normalization (Protein/Cell Count) InjC->End

Figure 2: Experimental Workflow for Mitochondrial Stress Test.

Data Analysis & Interpretation

The raw Oxygen Consumption Rate (OCR) data must be processed to derive specific bioenergetic parameters.

Parameter Calculation Table
ParameterCalculation FormulaBiological Meaning
Non-Mitochondrial Respiration Minimum rate after Rot/Ant A injectionOxygen consumed by non-ETC enzymes (e.g., oxidases).
Basal Respiration (Last rate before Inj A) - (Non-Mito Resp)Energetic demand under resting conditions.
ATP-Linked Respiration (Last rate before Inj A) - (Min rate after Inj A)Portion of respiration used to drive ATP synthesis.
Proton Leak (Min rate after Inj A) - (Non-Mito Resp)Respiration not coupled to ATP synthesis (uncoupled).
Maximal Respiration (Max rate after Inj B) - (Non-Mito Resp)Maximum capacity of the ETC to transport electrons.
Spare Respiratory Capacity Maximal Respiration - Basal RespirationAbility of the cell to respond to increased energy demand.
Troubleshooting 21-Hydroxy-Oligomycin A Specifics
  • Incomplete Inhibition: If the OCR does not drop significantly after Injection A, the concentration of 21-hydroxy-oligomycin A is too low, or the cell line expresses an oligomycin-resistant isoform (rare in mammals, common in yeast).

  • No Response to FCCP: If Injection B fails to increase OCR, the concentration of 21-hydroxy-oligomycin A used in Injection A might be too high, causing mitochondrial toxicity or membrane potential collapse prior to uncoupling. This validates the need for the titration step.

References

  • Symersky, J. et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences.

  • Brand, M. D. & Nicholls, D. G. (2011). "Assessing mitochondrial dysfunction in cells." Biochemical Journal.

  • Divakaruni, A. S. et al. (2014). "Analysis and interpretation of microplate-based oxygen consumption and pH data." Methods in Enzymology.

  • Carter, G. T. et al. (1988). "21-Hydroxyoligomycin A, a new antifungal antibiotic." The Journal of Antibiotics. (Foundational chemistry reference for the specific analog).

Sources

Method

Application Note: Optimization of 21-Hydroxy-Oligomycin A for ATP Depletion Studies

Part 1: Executive Summary & Scientific Rationale The Molecule: 21-Hydroxy-Oligomycin A vs. Oligomycin A While Oligomycin A is the standard reagent for inhibiting mitochondrial F1Fo-ATP synthase (Complex V), 21-hydroxy-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Molecule: 21-Hydroxy-Oligomycin A vs. Oligomycin A

While Oligomycin A is the standard reagent for inhibiting mitochondrial F1Fo-ATP synthase (Complex V), 21-hydroxy-oligomycin A is a distinct, naturally occurring analogue isolated from Streptomyces cyaneogriseus and Streptomyces bottropensis.[1][2]

  • Structural Distinction: It possesses an additional hydroxyl group at the C-21 position compared to Oligomycin A.[3]

  • Functional Profile: Like its parent compound, it binds to the F0 subunit (c-ring) of ATP synthase, blocking proton conductance and halting oxidative phosphorylation (OXPHOS).[1][2][4] However, emerging data suggests it may exhibit higher selectivity for certain mammalian tumor cell lines and distinct potency profiles in specific pathways (e.g., K-Ras plasma membrane localization inhibition at low nM concentrations).[1][2][4]

  • Why use it? Researchers often select this analogue to study Structure-Activity Relationships (SAR) or when standard Oligomycin A exhibits insufficient potency or excessive off-target toxicity in sensitive cell lines.[2][4]

The "Optimal" Concentration Fallacy

There is no single "magic number" for the concentration of 21-hydroxy-oligomycin A. The optimal dose is cell-type dependent and defined as:

The minimum concentration required to fully inhibit ATP synthase-linked respiration without inducing immediate non-specific toxicity (e.g., inner membrane permeabilization).[1][2]

Typical Working Ranges:

  • Oligomycin A (Standard): 1.0 – 2.0 µM (approx. 1 µg/mL).[4]

  • 21-Hydroxy-Oligomycin A: Due to potentially higher potency/selectivity, the active range often spans 10 nM to 1 µM .[1][2]

Part 2: Experimental Protocols

Protocol A: Preparation and Handling

Objective: Create stable stock solutions to prevent precipitation, which causes inconsistent ATP depletion.[1]

  • Solubility: 21-hydroxy-oligomycin A is lipophilic.[1] Dissolve in DMSO (Dimethyl sulfoxide).[2][4]

    • Avoid: Ethanol (higher volatility affects concentration during long assays).[2][4]

    • Avoid: Aqueous buffers for stock (precipitates immediately).[4]

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 807.1 g/mol .[1][5]

    • Example: Dissolve 1 mg in ~123.9 µL DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 10 µL) and store at -20°C . Avoid freeze-thaw cycles.[1]

Protocol B: Dose Optimization (The "Titration" Method)

Objective: Determine the minimal effective concentration for your specific cell line.[4] Method: Real-time Respiration Assay (e.g., Seahorse XF) or End-point ATP Luminescence.[1][4]

Workflow Overview (Graphviz Diagram)

DoseOptimization Start Start: Define Cell Density Prep Prepare Serial Dilutions (0, 10nM, 50nM, 100nM, 500nM, 1µM, 5µM) Start->Prep Treat Treat Cells (1 hour incubation) Prep->Treat Measure Measure ATP Levels (Luciferase or OCR) Treat->Measure Analyze Analyze Curve Measure->Analyze Plateau Identify Plateau (Max inhibition) Analyze->Plateau Inhibition > 90% Toxicity Check for Toxicity (Cell death/detachment) Analyze->Toxicity Signal < Background Select Select Optimal Dose (Lowest dose at Plateau) Plateau->Select Toxicity->Select Avoid this range

Caption: Workflow for determining the Minimal Effective Concentration (MEC) of 21-hydroxy-oligomycin A.

Step-by-Step Procedure (Luminescence ATP Assay)
  • Seeding: Plate cells (e.g., 10,000/well) in a white-walled 96-well plate. Allow adhesion (24h).

  • Media Switch: 1 hour prior to treatment, switch to media containing Galactose (10 mM) instead of Glucose.

    • Reasoning: Cells in high glucose can maintain ATP via glycolysis even if ATP synthase is blocked (the "Crabtree effect").[4] Galactose forces reliance on OXPHOS, making the assay sensitive to Oligomycin.[1][2]

  • Titration: Add 21-hydroxy-oligomycin A to wells in triplicate at: 0, 10, 50, 100, 250, 500, 1000, 5000 nM .

  • Incubation: Incubate for 1 hour at 37°C.

    • Note: Longer incubations (>4h) measure cell death, not just ATP synthase inhibition.[1][2][4]

  • Lysis/Detection: Add ATP detection reagent (e.g., CellTiter-Glo).[1][4] Shake for 2 mins.

  • Read: Measure luminescence.

Protocol C: Validation (Oligomycin Null Point)

Objective: Confirm the drug is acting on ATP synthase and not causing proton leak.[4]

  • Basal Read: Measure Oxygen Consumption Rate (OCR).

  • Inject Drug: Inject the determined "Optimal Dose" of 21-hydroxy-oligomycin A.

  • Expectation:

    • Coupled Mitochondria: OCR should drop significantly (State 3

      
       State 4).
      
    • Uncoupled/Leaky: If OCR does not drop, or if cells die immediately, the concentration is too high (causing membrane damage) or the mitochondria are already uncoupled.[1][2][4]

Part 3: Data Analysis & Interpretation[1][2][4]

Interpreting the Dose-Response Curve
ConcentrationATP % (vs Control)Interpretation
0 nM (DMSO) 100%Baseline.
10 nM 85%Sub-optimal inhibition.[2][4]
50 nM 40%Linear inhibition phase.[1]
100 nM 10% Likely Optimal (Minimal Effective Dose).
500 nM 9%Plateau (Saturation).[2][4]
5000 nM <1%Potential off-target toxicity/necrosis.[1]

Selection Rule: Choose the concentration at the start of the plateau (e.g., 100 nM in the table above).[4] Using 5000 nM provides no extra inhibition but increases the risk of inhibiting other ATPases (e.g., Na+/K+ ATPase) or causing mitochondrial swelling.[2][4]

Mechanism of Action Visualization

Mechanism Drug 21-Hydroxy-Oligomycin A Target F0 Subunit (c-ring) of ATP Synthase Drug->Target Binds High Affinity Effect1 Block Proton (H+) Re-entry Target->Effect1 Effect2 Halt F1 Rotation Effect1->Effect2 Result ATP Depletion (Inhibition of OXPHOS) Effect2->Result

Caption: Mechanistic pathway of 21-hydroxy-oligomycin A inhibiting mitochondrial ATP synthesis.[2][4]

Part 4: Troubleshooting & Critical Factors

  • Glucose vs. Galactose:

    • If you perform this assay in high glucose (25 mM), cells may switch to glycolysis (Warburg effect) and ATP levels will not drop significantly even if ATP synthase is blocked.[1][2][4]

    • Correction: Always use Galactose or low-glucose (5 mM) media to force mitochondrial reliance.[4]

  • Serum Protein Binding:

    • Oligomycins bind to BSA/FBS.[1]

    • Correction: If using high serum (10%), you may need a slightly higher concentration than in serum-free media.[1][4]

  • Comparison to Oligomycin A:

    • 21-hydroxy-oligomycin A is often used in K-Ras studies where it shows activity at ~5 nM .[1] For ATP depletion, expect the effective dose to be higher (closer to 100 nM - 1 µM ).[1][2][4]

References

  • Wagenaar, M. M., et al. (2007).[1][2][4][5][6] "Structure and absolute stereochemistry of 21-hydroxyoligomycin A." Journal of Natural Products, 70(2), 227-230.[1][2]

  • Salim, A. A., et al. (2016).[1][2][4][7] "Oligomycins as inhibitors of K-Ras plasma membrane localization."[8][6][7][9][10][11] Organic & Biomolecular Chemistry, 14(2), 711-715.[1][2][4][7]

  • Symersky, J., et al. (2012).[1][2][4] "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences, 109(35), 13961-13965.[1][2][4] [2][4]

  • Brand, M. D., & Nicholls, D. G. (2011).[1][2][4] "Assessing mitochondrial dysfunction in cells." Biochemical Journal, 435(2), 297-312.[1][2][4]

Sources

Application

Application Note: 21-Hydroxy-oligomycin A as a Dual-Action Chemical Probe in Metabolic and Oncogenic Research

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacological Profile 21-Hydroxy-oligomycin A (originally designat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Profile

21-Hydroxy-oligomycin A (originally designated as nemadectin omega) is a rare macrolide polyketide isolated as a co-metabolite from Streptomyces cyaneogriseus ssp. noncyanogenus1. Structurally characterized by a 26-membered macrocyclic lactone fused to a bicyclic spiroketal 2, this compound has emerged as a highly sophisticated chemical probe.

While classical Oligomycin A is notoriously toxic and primarily used as a blunt-force metabolic inhibitor, 21-hydroxy-oligomycin A exhibits a highly selective pharmacological profile. It operates via a dose-dependent dual mechanism :

  • Low Nanomolar Range (1.5–14 nM): Acts as an exceptionally potent inhibitor of oncogenic K-Ras plasma membrane (PM) localization, uncoupling downstream MAPK/PI3K signaling without inducing immediate cell death 3.

  • Micromolar Range (>1 µM): Binds to the F0 subunit of the mitochondrial F0F1-ATP synthase (Complex V), halting proton re-entry, arresting oxidative phosphorylation, and inducing metabolic collapse 4. It also functions as an inhibitor of the P-glycoprotein (P-gp) efflux pump 5.

This unique therapeutic window allows researchers to decouple oncogenic signaling suppression from catastrophic metabolic toxicity, making it an invaluable tool for precision oncology and bioenergetics.

Mechanistic Pathways

G cluster_0 Metabolic Modulation (>1 µM) cluster_1 Oncogenic Modulation (1-15 nM) Probe 21-Hydroxy-oligomycin A (Chemical Probe) ATPS F0F1-ATP Synthase Probe->ATPS Inhibits Proton Pore KRAS K-Ras PM Localization Probe->KRAS Mislocalizes OxPhos Oxidative Phosphorylation Halted ATPS->OxPhos Blocks H+ re-entry ATP ATP Depletion OxPhos->ATP Induces MAPK MAPK/PI3K Uncoupled KRAS->MAPK Prevents Binding Prolif Proliferation Suppressed MAPK->Prolif Suppresses

Fig 1: Dose-dependent dual mechanisms of 21-hydroxy-oligomycin A on metabolism and K-Ras signaling.

Quantitative Data Summary

To guide experimental design, the following table summarizes the established pharmacological metrics of 21-hydroxy-oligomycin A across various biological models 53.

Target / AssayCell Line / ModelMetricValueBiological Implication
K-Ras PM Localization MDCK (GFP-K-Ras)IC₅₀1.5 – 14.0 nMExtremely potent disruption of oncogenic Ras signaling.
K-Ras PM Localization MDCK (GFP-K-Ras)Eₘₐₓ0.67 – 0.75High efficacy in displacing Ras from the inner leaflet.
General Cytotoxicity SW620 (Colorectal)IC₅₀14.4 ± 0.6 µMDemonstrates a >1000-fold therapeutic window vs. K-Ras.
General Cytotoxicity SW620 Ad300IC₅₀11.8 ± 3.1 µMRetains efficacy in multidrug-resistant tumor lines.
P-gp Efflux Inhibition SW620 Ad300Intracellular CalceinSignificant at 20 µMActs as a chemosensitizer by blocking drug efflux pumps.

Self-Validating Experimental Protocols

Protocol A: Real-Time Metabolic Profiling (ATP-Linked Respiration)

Objective: To quantify the exact proportion of basal cellular oxygen consumption driving ATP synthesis by selectively blocking the F0F1-ATP synthase.

Expert Insight (Causality): By injecting 21-hydroxy-oligomycin A, you create a proton back-pressure (hyperpolarization) across the inner mitochondrial membrane 4. The resulting drop in the Oxygen Consumption Rate (OCR) directly represents ATP-linked respiration.

Materials:

  • Seahorse XF Analyzer & FluxPak.

  • 21-Hydroxy-oligomycin A (Reconstituted in DMSO, diluted to 1.5 µM final well concentration).

  • FCCP (Uncoupler) and Rotenone/Antimycin A (Complex I/III inhibitors).

Step-by-Step Methodology:

  • Preparation: Seed target cells (e.g., SW620) in a Seahorse XF microplate. Incubate overnight.

  • Starvation: Wash and replace media with unbuffered XF Assay Medium (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

  • Basal Respiration: Run 3 cycles of mix/measure to establish the baseline OCR.

  • Probe Injection (Port A): Inject 21-hydroxy-oligomycin A to achieve a 1.5 µM final concentration. Run 3 measurement cycles.

    • Observation: OCR should drop significantly.

  • Self-Validation Injection (Port B): Inject FCCP (typically 0.5 - 1.0 µM).

    • Trustworthiness Check: If the mitochondrial membrane remains intact, FCCP will dissipate the proton gradient, causing a rapid spike in OCR (Maximal Respiration). If FCCP fails to rescue respiration, the probe concentration was too high, causing non-specific membrane rupture rather than targeted ATP synthase inhibition.

  • Termination (Port C): Inject Rotenone/Antimycin A (0.5 µM) to shut down the electron transport chain, revealing non-mitochondrial oxygen consumption.

Protocol B: High-Content Screening for K-Ras Mislocalization

Objective: To evaluate the dose-dependent mislocalization of oncogenic K-Ras from the plasma membrane to endomembranes without inducing metabolic toxicity.

Expert Insight (Causality): Why use the 1-15 nM range? Because general cytotoxicity and metabolic collapse occur at >3 µM, restricting the assay to the low nanomolar range ensures the observed phenotypic changes are driven strictly by K-Ras spatial inhibition, not by ATP depletion 3.

Materials:

  • MDCK cells stably expressing GFP-K-RasG12V.

  • 21-Hydroxy-oligomycin A (Titration series: 0.1 nM to 100 nM).

  • Hoechst 33342 (Nuclear counterstain).

  • High-Content Confocal Imager (e.g., PerkinElmer Opera Phenix).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK GFP-K-Ras cells in 384-well glass-bottom plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the 21-hydroxy-oligomycin A titration series. Include a DMSO vehicle control (final DMSO < 0.1%). Incubate for 48 hours.

  • Self-Validating Counterstain: Add Hoechst 33342 (1 µg/mL) for the final 30 minutes of incubation.

    • Trustworthiness Check: Hoechst normalizes the GFP fluorescence to actual cell numbers and validates that membrane mislocalization is a primary pharmacological effect, not a secondary artifact of cell death or detachment.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash 3x with PBS.

  • Image Acquisition: Acquire images using a 40x water-immersion objective.

  • Spatial Analysis: Use automated image analysis software to calculate the ratio of PM-localized GFP fluorescence versus cytosolic/endomembrane GFP fluorescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Formulation & Handling Best Practices

To ensure the integrity of the chemical probe, strict adherence to handling protocols is required 15:

  • Solubility: 21-Hydroxy-oligomycin A is highly lipophilic. It is practically insoluble in aqueous buffers but readily soluble in DMSO, DMF, ethanol, and methanol.

  • Reconstitution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, cell-culture grade DMSO. Aliquot immediately to avoid repeated freeze-thaw cycles.

  • Storage: Store lyophilized powder and DMSO aliquots at -20°C (or -80°C for long-term stability).

  • Assay Application: When diluting into aqueous assay media, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity. Do not store the probe in aqueous solutions for extended periods; prepare working dilutions fresh immediately prior to the assay.

References

  • BioAustralis. 21-Hydroxyoligomycin A Product Data Sheet.[Link]

  • Wagenaar M.M., et al. Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Journal of Natural Products, ACS Publications (2007).[Link]

  • Salim A.A., et al. Oligomycins as inhibitors of K-Ras plasma membrane localisation. Organic & Biomolecular Chemistry, PMC (2016).[Link]

  • Google Patents.

Sources

Method

Comprehensive Guide to the Cell Permeability and Uptake Kinetics of 21-Hydroxy-Oligomycin A

Executive Summary & Mechanistic Insights 21-hydroxy-oligomycin A is a rare, highly lipophilic macrolide antibiotic originally isolated from Streptomyces cyaneogriseus ssp. noncyanogenus[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

21-hydroxy-oligomycin A is a rare, highly lipophilic macrolide antibiotic originally isolated from Streptomyces cyaneogriseus ssp. noncyanogenus[1]. While structurally related to the classic mitochondrial F0F1-ATPase inhibitor Oligomycin A, the addition of a hydroxyl group at the C-21 position imparts unique physicochemical properties and an altered biological selectivity profile. The absolute stereochemistry of this 26-membered lactone ring fused to a bicyclic spiroketal dictates its highly specific target engagement[2].

Understanding the cell permeability and uptake kinetics of 21-hydroxy-oligomycin A is critical for drug development, as its intracellular concentration is governed by a dynamic interplay between passive diffusion and active efflux.

The Causality of Cellular Uptake
  • Passive Influx via Lipophilicity: Due to its large macrocyclic structure and high lipophilicity, 21-hydroxy-oligomycin A rapidly partitions into the lipid bilayer of the plasma membrane, allowing for passive intracellular diffusion[3].

  • Active Efflux via P-glycoprotein (P-gp): Once inside the cell, the compound is recognized as a substrate by the ABC transporter P-gp (ABCB1). However, at sufficient concentrations, 21-hydroxy-oligomycin A acts as a potent competitive inhibitor of P-gp[4]. This creates an auto-regulatory uptake kinetic: initial uptake is slow due to active efflux, but as the compound accumulates and inhibits P-gp, the net influx rate accelerates exponentially.

  • Intracellular Sequestration: Upon bypassing the plasma membrane efflux pumps, the compound rapidly localizes to the inner mitochondrial membrane, where it irreversibly binds the F0 subunit of ATP synthase. Concurrently, it acts as an exceptionally potent inhibitor of oncogenic K-Ras plasma membrane (PM) localization[4].

G Extracellular Extracellular 21-OH-OligoA Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion Intracellular Intracellular 21-OH-OligoA Pool Membrane->Intracellular High Lipophilicity Pgp P-glycoprotein (P-gp) Efflux Pump Intracellular->Pgp Substrate Binding Intracellular->Pgp Inhibition (Autoregulation) Mitochondria Mitochondrial F0F1-ATPase Intracellular->Mitochondria Sequestration & Inhibition KRas K-Ras PM Localization Intracellular->KRas Potent Inhibition (IC50 ~1.5-14 nM) Pgp->Extracellular Active Efflux

Cellular uptake, auto-regulated efflux, and target engagement of 21-hydroxy-oligomycin A.

Quantitative Data Summary

To design robust kinetic assays, researchers must account for the compound's specific inhibitory thresholds. The following table synthesizes the critical quantitative parameters of 21-hydroxy-oligomycin A[2][4].

Parameter / TargetValue / CharacteristicBiological Implication
Molecular Weight 807.1 g/mol High MW necessitates highly lipophilic domains for membrane traversal.
Solubility Soluble in DMSO, DMF, EthanolPoor aqueous solubility requires careful vehicle control (<0.1% DMSO in assays).
K-Ras PM Localization (IC50) ~1.5 – 14.0 nMExceptionally potent target engagement; requires nanomolar dosing for specific assays.
Cytotoxicity (Colorectal Carcinoma) > 3.0 μM (IC50)Wide therapeutic window between K-Ras inhibition and general cytotoxicity.
P-gp Efflux Inhibition Comparable to VerapamilInduces intracellular accumulation of co-administered P-gp substrates.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By pairing the primary experimental readout with a mechanistic counter-screen, researchers can definitively prove that the observed data is a result of 21-hydroxy-oligomycin A uptake and target engagement, rather than an artifact of poor solubility or membrane disruption.

Workflow Prep Compound Preparation (DMSO Stock, 37°C Warm) Split Assay Divergence Prep->Split Flow Calcein-AM Flow Cytometry (P-gp Efflux Assay) Split->Flow Permeability/Efflux Seahorse Seahorse XF Analyzer (Mitochondrial Respiration) Split->Seahorse Uptake/Target Kinetics FlowVal Validation: Intracellular Calcein Accumulation Flow->FlowVal Readout SeahorseVal Validation: Rapid OCR Drop (State III to State IV) Seahorse->SeahorseVal Readout

Self-validating experimental workflows for measuring uptake kinetics and target engagement.

Protocol A: Assessing Permeability and P-gp Efflux Kinetics (Calcein-AM Assay)

Objective: To quantify the rate at which 21-hydroxy-oligomycin A permeates the cell membrane and inhibits P-gp-mediated efflux.

Causality & Rationale: Calcein-AM is a non-fluorescent, highly lipophilic dye that readily diffuses into cells. It is a known substrate for P-gp. If a cell overexpresses P-gp, Calcein-AM is pumped out before intracellular esterases can cleave it into the highly fluorescent, membrane-impermeable Calcein. By treating cells with 21-hydroxy-oligomycin A, we competitively block P-gp[5]. The subsequent rise in intracellular fluorescence serves as a direct, real-time proxy for 21-hydroxy-oligomycin A's membrane permeability and target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., SW620 Ad300) in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C.
    
  • Compound Solubilization (Critical Step): Dissolve 21-hydroxy-oligomycin A in anhydrous DMSO to a 10 mM stock. Expert Insight: Due to its high molecular weight and lipophilicity, warm the stock tube at 37°C for 10 minutes and sonicate briefly to ensure complete dissolution before serial dilution[6].

  • Pre-incubation: Wash cells with PBS and incubate with varying concentrations of 21-hydroxy-oligomycin A (0.1 μM to 20 μM) in serum-free media for 30 minutes.

    • Causality: Serum proteins heavily bind lipophilic macrolides, artificially lowering the free effective concentration. Using serum-free media ensures the uptake kinetics reflect true membrane permeability.

  • Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.5 μM.

  • Kinetic Readout: Immediately place the plate in a kinetic flow cytometer or a high-content fluorescence imager. Measure fluorescence (Ex/Em: 490/520 nm) every 5 minutes for 1 hour.

  • Validation Checkpoint: Include a positive control well treated with 10 μM Verapamil (a standard P-gp inhibitor)[4]. The kinetic curve of 21-hydroxy-oligomycin A should mirror Verapamil if successful uptake and P-gp inhibition have occurred.

Protocol B: Real-Time Mitochondrial Uptake Kinetics (Seahorse XF Respirometry)

Objective: To measure the functional kinetics of 21-hydroxy-oligomycin A reaching its ultimate intracellular target (mitochondrial F0F1-ATPase).

Causality & Rationale: Measuring the Oxygen Consumption Rate (OCR) provides a real-time window into mitochondrial function. When 21-hydroxy-oligomycin A successfully permeates the cell and binds the F0 subunit, it blocks proton translocation back into the mitochondrial matrix[6]. This halts ATP synthesis and immediately causes a sharp drop in OCR (transitioning the mitochondria from State III to State IV respiration). The time delay between compound injection and the OCR drop is the exact measure of its cellular uptake kinetics.

Step-by-Step Methodology:

  • Plate Preparation: Seed target cells (e.g., HCT116 colorectal carcinoma cells) in a Seahorse XF96 microplate. Incubate overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C (non-CO2 incubator).

  • Injection Port Loading:

    • Port A: 21-hydroxy-oligomycin A (Final well concentration: 1.5 μM).

    • Port B: FCCP (Final well concentration: 1.0 μM).

    • Port C: Rotenone/Antimycin A (Final well concentration: 0.5 μM).

  • Assay Execution: Run the standard Mitochondrial Stress Test protocol. The instrument will measure basal OCR, inject Port A, and monitor the kinetic drop in OCR over 30 minutes.

  • Validation Checkpoint (The Self-Validating Step): The injection of FCCP from Port B is the critical validation step. FCCP is a protonophore that uncouples the electron transport chain from ATP synthase. If 21-hydroxy-oligomycin A successfully entered the cell and specifically inhibited the F0F1-ATPase (and didn't just non-specifically destroy the cell membrane), FCCP will bypass the blocked ATP synthase, allowing protons to rush back into the matrix, causing a massive spike in maximal OCR. If OCR does not spike after FCCP, the compound precipitated, or the cells experienced non-specific membrane lysis.

References

  • Wagenaar, M. M., Williamson, R. T., Ho, D. M., & Carter, G. T. (2007). Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A. Journal of Natural Products, 70(3), 367-371. URL:[Link]

  • Salim, A. A., Tan, L., Huang, X. C., Cho, K. J., Lacey, E., Hancock, J. F., & Capon, R. J. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localisation. Organic & Biomolecular Chemistry, 14(2), 711-715. URL:[Link]

Sources

Application

handling and storage requirements for lyophilized 21-hydroxy-oligomycin A

Application Note: Handling, Storage, and Reconstitution Protocols for Lyophilized 21-Hydroxy-Oligomycin A Introduction & Mechanistic Overview 21-hydroxy-oligomycin A (CAS: 102042-09-1) is a rare, highly oxygenated macrol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Reconstitution Protocols for Lyophilized 21-Hydroxy-Oligomycin A

Introduction & Mechanistic Overview

21-hydroxy-oligomycin A (CAS: 102042-09-1) is a rare, highly oxygenated macrolide antibiotic originally isolated from the bacterium Streptomyces cyaneogriseus ssp. noncyanogenus[1]. As a structural derivative of the oligomycin class, it functions as a potent inhibitor of mitochondrial F1F0-ATP synthase and has demonstrated exceptional efficacy in inhibiting K-Ras plasma membrane (PM) localization[2]. Its high selectivity against mammalian tumor cell lines and its utility in metabolic assays (such as Seahorse XF extracellular flux analysis) make it a critical biochemical tool for oncology and metabolic reprogramming research[3][4].

Because of its complex stereochemistry—containing 19 stereogenic centers and a 26-membered lactone ring fused to a bicyclic spiroketal[1]—the compound is highly susceptible to hydrolytic and oxidative degradation if handled improperly. This application note outlines the exact physicochemical parameters, storage conditions, and self-validating reconstitution protocols necessary to maintain the scientific integrity of 21-hydroxy-oligomycin A in experimental workflows.

MOA Compound 21-hydroxy-oligomycin A (1 µM) Target1 Mitochondrial F1F0-ATP Synthase (c-subunit binding) Compound->Target1 Binds Target2 K-Ras Protein (Mutant Cancers) Compound->Target2 Targets Effect1 Inhibits ATP-linked Respiration (Decreased OCR) Target1->Effect1 Blocks Proton Flux Effect2 Inhibits PM Localization (Reduces Tumor Viability) Target2->Effect2 Disrupts Transport

Dual mechanistic pathways of 21-hydroxy-oligomycin A in cellular assays.

Physicochemical Properties & Storage Parameters

To ensure reproducible experimental outcomes, researchers must understand the baseline properties of the compound. The lyophilized format is utilized to maximize shelf-life by minimizing hydrolytic degradation pathways.

Table 1: Physicochemical and Storage Specifications

ParameterSpecificationCausality / Rationale
Molecular Formula C45H74O12[5]Highly oxygenated macrocyclic lactone; sensitive to moisture.
Molecular Weight 807.1 g/mol [6]Large molecular size necessitates complete dissolution to avoid precipitation.
Physical State Lyophilisate (Solid)[6]Lyophilization removes water, preventing hydrolysis of the lactone ring.
Long-Term Storage -20°C (or -80°C)[5]Sub-zero temperatures arrest thermal and oxidative degradation. Stability is ≥ 4 years[6].
Solubility DMSO, DMF, EtOH, MeOH[6]Highly lipophilic structure; exhibits poor aqueous solubility[7].

Reconstitution Methodology

The transition from a stable lyophilisate to a functional stock solution introduces the highest risk of compound degradation. Moisture condensation during thawing and oxidation in solution are the primary failure points.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Equilibration: Remove the lyophilized vial from -20°C storage. Keep the vial sealed and allow it to equilibrate to room temperature (RT) in a desiccator for 30–60 minutes. Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic lyophilisate, triggering rapid hydrolysis of the macrolide ring.

  • Solvent Addition: In a biosafety cabinet, add the appropriate volume of anhydrous, cell-culture grade solvent (e.g., DMSO or Ethanol). To achieve a 10 mM stock from 1 mg of lyophilized powder, add exactly 123.9 µL of solvent[5]. Causality: Anhydrous solvents prevent the introduction of water. DMSO is preferred for in vitro cell assays due to its low volatility and high solubilizing power.

  • Inert Gas Purging: Gently purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing[6]. Causality: 21-hydroxy-oligomycin A contains multiple unsaturated bonds (a triene system)[6]. Displacing oxygen prevents spontaneous oxidative degradation.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 5–10 µL) in amber or opaque microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Single-use aliquots ensure absolute consistency across biological replicates.

  • Storage: Immediately transfer aliquots to -20°C or -80°C.

ReconstitutionWorkflow Equilibrate 1. Equilibrate to RT (Desiccated, 30 min) Solvent 2. Add Anhydrous DMSO (e.g., 123.9 µL for 1mg) Equilibrate->Solvent Purge 3. Purge Headspace (Argon / N2) Solvent->Purge Aliquot 4. Single-Use Aliquots (Store at -20°C) Purge->Aliquot

Step-by-step reconstitution workflow for lyophilized 21-hydroxy-oligomycin A.

Application Workflow: Mitochondrial Stress Profiling

21-hydroxy-oligomycin A is frequently utilized in metabolic flux assays to block the proton channel of ATP synthase, uncoupling oxidative phosphorylation (OXPHOS)[4].

Protocol 2: Extracellular Flux Assay (Seahorse XF) Integration

  • Working Solution Preparation: On the day of the assay, thaw a single 10 mM DMSO aliquot of 21-hydroxy-oligomycin A. Dilute in pre-warmed (37°C) unbuffered assay medium (e.g., KHB medium) to a final well concentration of 1.0 µM[3][8]. Causality: Diluting directly into the assay medium ensures the final DMSO concentration remains below 0.1% (v/v), preventing solvent-induced cellular toxicity.

  • Injection Port Loading: Load the working solution into Port A of the sensor cartridge.

  • Assay Execution: Following basal oxygen consumption rate (OCR) measurements, inject 21-hydroxy-oligomycin A. Causality: The immediate drop in OCR post-injection quantifies the proportion of basal respiration directly linked to ATP production[8].

Safety & Handling Precautions

21-hydroxy-oligomycin A is acutely toxic and poses severe hazards if inhaled, ingested, or absorbed through the skin[3][6].

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles are mandatory. Respiratory protection (e.g., N95 or fume hood) is required when handling the dry powder prior to reconstitution, as aerosolized lyophilisate is highly dangerous[3].

  • Disposal: Contaminated materials and residual solutions must be disposed of as hazardous chemical waste in accordance with institutional and regional regulations[9].

References

1. - ACS Publications 2. - ResearchGate 3. - APExBIO 4. - PMC 5. - Life Science Alliance 6. - Cayman Chemical 7. - Cayman Chemical 8. - Dojindo 9. - Bioaustralis Fine Chemicals 10. - Google Patents

Sources

Method

Technical Guide: In Vivo Formulation and Administration of 21-Hydroxy-Oligomycin A Analogs

Part 1: Introduction & Mechanistic Rationale 21-Hydroxy-Oligomycin A is a macrolide antibiotic and a structural analog of Oligomycin A. Like its parent compound, it acts as a potent inhibitor of the mitochondrial F1Fo-AT...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale

21-Hydroxy-Oligomycin A is a macrolide antibiotic and a structural analog of Oligomycin A. Like its parent compound, it acts as a potent inhibitor of the mitochondrial F1Fo-ATP synthase (Complex V). By binding to the F0 subunit (specifically the c-ring), it blocks the proton channel, preventing the reflux of protons from the intermembrane space to the matrix. This inhibition halts oxidative phosphorylation (OXPHOS), forcing cells to rely on glycolysis for ATP production.

Why this Analog?

While Oligomycin A is historically viewed as a "toxic tool compound" rather than a drug, the 21-hydroxy analog represents a critical structural evolution. The hydroxylation at position 21 introduces a polar handle to the otherwise lipophilic macrolide scaffold. This modification aims to:

  • Modulate Solubility: Slightly improve aqueous solubility compared to the extremely hydrophobic parent.

  • Alter Pharmacokinetics: Provide a site for Phase II conjugation (glucuronidation), potentially altering clearance rates and reducing systemic residence time compared to the parent.

  • Exploit Metabolic Vulnerabilities: Target "addicted" tumors (e.g., poorly perfused solid tumors or stem-like cells) that cannot switch to glycolysis efficiently.

Mechanistic Pathway (Graphviz)

MOA Oligo 21-Hydroxy-Oligomycin A ATPSynthase F1Fo-ATP Synthase (F0 Subunit) Oligo->ATPSynthase Binds ProtonBlock Proton (H+) Influx Blocked ATPSynthase->ProtonBlock Inhibits HyperPol Mitochondrial Membrane Hyperpolarization (ΔΨm↑) ProtonBlock->HyperPol H+ Accumulation ATPDep ATP Depletion ProtonBlock->ATPDep Stops Phosphorylation ROS ROS Generation (Superoxide) HyperPol->ROS e- Leakage Glycolysis Compensatory Glycolysis ATPDep->Glycolysis Metabolic Switch Death Apoptosis/Necrosis (Energetic Crisis) ATPDep->Death If Glycolysis Fails ROS->Death Oxidative Damage

Figure 1: Mechanism of Action.[1][2][3] The analog blocks the proton channel, causing a bioenergetic crisis and ROS spike, leading to cell death in OXPHOS-dependent tissues.

Part 2: Formulation Strategy (The "Art" of Solubilization)

Critical Warning: Oligomycins are notoriously hydrophobic. Simple dilution in saline will cause immediate precipitation, leading to erratic dosing, embolism, and local tissue necrosis. You must use a carrier system.

Recommended Vehicle System: SBE-β-CD/DMSO

We utilize Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®). Unlike standard cyclodextrins, SBE-β-CD is renally safe and solubilizes hydrophobic drugs by encapsulating them in a hydrophilic shell.

Table 1: Physicochemical Properties & Vehicle Compatibility
ParameterValue / Note
Molecular Weight ~791-807 g/mol (varies by exact analog structure)
LogP (Est.) > 5.0 (Highly Lipophilic)
Solubility (Water) Negligible (< 1 µg/mL)
Solubility (DMSO) High (> 10 mg/mL)
Preferred Vehicle 5% DMSO + 40% SBE-β-CD in Saline
Alternative Vehicle 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Higher toxicity risk)
Preparation Protocol (Step-by-Step)

Reagents:

  • 21-Hydroxy-Oligomycin A powder (Store at -20°C, desiccated).

  • DMSO (Sterile, cell-culture grade).

  • SBE-β-CD powder.

  • Sterile Saline (0.9% NaCl).

Workflow:

  • Stock Solution (100x): Dissolve 21-Hydroxy-Oligomycin A in 100% DMSO to a concentration of 10 mg/mL . Vortex until perfectly clear. Note: This stock is stable at -20°C for 1 month.

  • Vehicle Preparation: Dissolve SBE-β-CD in sterile saline to create a 40% (w/v) solution. Filter sterilize (0.22 µm).

  • Working Solution (Fresh):

    • Target Dose: 0.5 mg/kg.[2][4]

    • Target Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Target Concentration: 0.05 mg/mL.

    • Mix: Add 5 µL of Stock (10 mg/mL) into 995 µL of the 40% SBE-β-CD vehicle.

    • Critical Step: Vortex immediately and vigorously for 30 seconds. Sonicate for 5 minutes in a water bath at RT to ensure inclusion into the cyclodextrin cavity.

    • Result: A clear to slightly opalescent solution. If visible crystals form, do not inject .

Part 3: Administration Protocols

Dose Ranging (The "3+3" Pilot)

Because the 21-hydroxy analog may have different toxicity than the parent, you cannot assume the standard Oligomycin A LD50 applies.

  • Route: Intraperitoneal (IP) is preferred for initial PK/PD studies to avoid immediate cardiac arrest (IV bolus risk).

  • Starting Dose: 0.1 mg/kg.

  • Escalation: 0.25, 0.5, 1.0 mg/kg.

Protocol:

  • Weigh mice (Day 0).

  • Administer IP injection in the lower right quadrant.

  • Monitor continuously for the first 4 hours.

Experimental Workflow (Graphviz)

Protocol Stock Prepare Stock (10 mg/mL in DMSO) Mix Mixing & Sonication (Prevent Precipitation) Stock->Mix Vehicle Prepare Vehicle (40% SBE-β-CD) Vehicle->Mix Inspect Visual Inspection (Must be Clear) Mix->Inspect Inspect->Mix Fail (Crystals) Inject IP Injection (10 mL/kg) Inspect->Inject Pass Monitor Safety Monitoring (0-4h, 24h) Inject->Monitor Endpoint Tissue Collection (Tumor, Heart, Liver) Monitor->Endpoint

Figure 2: Formulation and Administration Workflow. Strict adherence to the mixing step is required to ensure bioavailability.

Part 4: Safety & Toxicity Monitoring

Mitochondrial inhibitors have a narrow therapeutic window. The primary risks are lactic acidosis and cardiotoxicity .

Clinical Scoring System

Evaluate animals every 30 minutes post-injection for the first 4 hours.

ScoreSymptomAction
0 Normal activity, grooming, posture.Continue monitoring.
1 Slight lethargy, reduced exploration.Monitor closely.
2 Hunching, piloerection (ruffled fur), ptosis (droopy eyelids).Warning Zone. Provide heat support.
3 Hypothermia (cool to touch), labored breathing, ataxia.Euthanize immediately.
4 Lateral recumbency, unresponsive.Euthanize immediately.
Biomarker Analysis (PD Confirmation)

To verify the drug is working in vivo, you must demonstrate mitochondrial engagement.

  • Serum Lactate: Collect tail vein blood at 2h post-dose. Significant elevation (>4 mM) indicates systemic OXPHOS inhibition and a shift to glycolysis (Warburg effect).

  • Tumor p-AMPK: If treating tumors, harvest tissue at 4-6h. Perform Western Blot for Phospho-AMPK (Thr172) . Oligomycins induce severe energy stress, causing robust AMPK activation.

References

  • InvivoChem. (n.d.). Oligomycin A Product Information and Solubility. Retrieved from

  • Zhang, G., et al. (2013). Oligomycin-induced Bioenergetic Adaptation in Cancer Cells. Journal of Biological Chemistry. Retrieved from

  • Symons, A., et al. (2022). Optimization of Extracellular Flux Assay to Measure Respiration. NIH. Retrieved from

  • Bekker, O. B., et al. (2012). Verification of oligomycin A structure: Synthesis and biological evaluation. The Journal of Antibiotics. Retrieved from

  • Joseph, E. K., et al. (2010). Effects of mitochondrial poisons on the neuropathic pain produced by chemotherapeutic agents. Pain. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 21-hydroxy-oligomycin A for cell culture

Technical Support Center: Solubilization Strategies for 21-Hydroxy-Oligomycin A Case ID: SOL-21HO-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming aqueous instability and precipitation in cell c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 21-Hydroxy-Oligomycin A

Case ID: SOL-21HO-001 Status: Active Agent: Senior Application Scientist Subject: Overcoming aqueous instability and precipitation in cell culture systems.

The Solubility Paradox: Understanding the Challenge

21-Hydroxy-oligomycin A (21-OH-OliA) is a macrolide antibiotic and a potent inhibitor of mitochondrial F0F1-ATP synthase. Like its parent compound, Oligomycin A, it possesses a large macrolactone ring that renders it highly lipophilic (Class IV compound) .

While the "21-hydroxy" modification adds a polar hydroxyl group, it does not significantly improve water solubility. The compound exhibits a classic "crash-out" phenomenon: it dissolves perfectly in organic solvents (DMSO, Ethanol) but precipitates immediately upon contact with aqueous buffers (culture media), forming micro-crystals that are invisible to the naked eye but devastating to experimental reproducibility.

Key Physical Parameters:

Parameter Value Implication
Molecular Weight ~807.06 g/mol Large molecule, slow diffusion.
LogP (Est.) > 5.0 Highly hydrophobic; prefers cell membranes/plastics over water.
Solubility (Water) < 1 µg/mL Essentially insoluble.
Solubility (DMSO) > 20 mg/mL Excellent stock solvent.

| Stability | Sensitive to pH extremes | Avoid basic buffers (pH > 8.0) during preparation. |

Tier 1: The "Golden Rule" Standard Protocol (DMSO)[2]

Target Audience: General cytotoxicity assays, Seahorse® metabolic flux assays. Mechanism: Uses a high-concentration organic stock to ensure the final solvent concentration in the well remains below the toxicity threshold (typically < 0.1% v/v).[1]

Step-by-Step Workflow
  • Preparation of Primary Stock (10 mM):

    • Weigh 21-OH-OliA powder.

    • Dissolve in high-grade, sterile DMSO (Dimethyl Sulfoxide) .

    • Note: Avoid Ethanol if possible for long-term storage, as evaporation rates are higher.

    • Storage: Aliquot into amber glass vials (or low-bind polypropylene) and store at -20°C.

  • The "Drop-Wise" Dilution Technique (Critical Step):

    • Never add the aqueous medium to the DMSO stock. This causes local supersaturation and instant precipitation.

    • Correct Method:

      • Prepare your intermediate dilution (e.g., 10x or 100x) in culture medium.[1]

      • Vortex the culture medium vigorously.

      • While vortexing, inject the DMSO stock submerged into the center of the vortex.

      • Inspect for turbidity (cloudiness) immediately.

  • Final Application:

    • Dilute the intermediate onto cells to reach the final assay concentration (usually 1–10 µM).

    • Ensure final DMSO concentration is ≤ 0.1%.[1]

Tier 2: Advanced Formulation (Cyclodextrin Complexing)

Target Audience: Sensitive primary cells (neurons, stem cells) where DMSO toxicity is a concern, or when higher drug loading is required. The Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2] This molecule forms a "host-guest" inclusion complex, encapsulating the hydrophobic 21-OH-OliA inside a water-soluble ring.

Protocol: HP-β-CD Inclusion Complex
  • Prepare Carrier Solution:

    • Dissolve HP-β-CD in sterile water or PBS to create a 20% (w/v) stock solution.

    • Filter sterilize (0.22 µm).

  • Complexation Step:

    • Dissolve 21-OH-OliA in a small volume of Acetone or Methanol (volatile solvents).

    • Add the 21-OH-OliA solution dropwise into the 20% HP-β-CD solution with constant stirring.

    • Ratio: Maintain a molar excess of Cyclodextrin (approx. 1:10 drug:carrier molar ratio).

  • Solvent Evaporation:

    • Stir the mixture open to air (in a sterile hood) overnight to evaporate the volatile solvent (Acetone/Methanol).

    • Result: You are left with 21-OH-OliA solubilized in aqueous HP-β-CD. This stock can be diluted directly into media without precipitation.

Visual Workflows

Figure 1: Solubilization Decision Tree

SolubilityWorkflow Start Start: 21-OH-OliA Powder SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO General Use Cyclo HP-β-Cyclodextrin (Advanced) SolventChoice->Cyclo DMSO Sensitive Cells DMSO_Step Dissolve to 10-50 mM Store @ -20°C DMSO->DMSO_Step Cyclo_Step 1. Dissolve drug in Acetone 2. Add to 20% HP-β-CD 3. Evaporate Acetone Cyclo->Cyclo_Step Dilution Dilution Strategy DMSO_Step->Dilution Cyclo_Step->Dilution PrecipCheck Visual Check: Turbidity/Crystals? Dilution->PrecipCheck Add to Media Success Proceed to Cell Assay PrecipCheck->Success Clear Solution Fail Precipitation Detected PrecipCheck->Fail Cloudy Retry Action: Increase Vortex Speed or Reduce Concentration Fail->Retry Retry->Dilution

Caption: Decision matrix for selecting the appropriate solubilization pathway based on cellular sensitivity and experimental requirements.

Troubleshooting & FAQs

Q1: I see white flakes floating in my media after adding the drug. What happened? A: This is "Crash-out." You likely added the aqueous media to the drug stock, or you added the drug stock too quickly to a stagnant solution.

  • Fix: Always add the drug stock into a large volume of vigorously vortexing media. Ensure the final concentration does not exceed the solubility limit (typically ~10-20 µM in aqueous media).

Q2: My cells in the control group (Vehicle only) are dying. A: You may have exceeded the DMSO tolerance of your cell line.

  • Check: Calculate your final solvent concentration. It must be ≤ 0.1% (v/v). If you need higher drug concentrations, switch to the Tier 2 (Cyclodextrin) protocol, which is non-toxic to most cells up to high concentrations.

Q3: The drug seems less potent than reported in literature. A: Oligomycins are notorious for adsorbing to plastics (polystyrene).

  • Fix: Use glass vials or low-bind polypropylene tubes for all intermediate dilution steps. Do not leave the drug in dilute aqueous solution in plastic tubes for > 1 hour before treating cells.

Q4: Can I freeze the aqueous dilution for later use? A: No. Once diluted into aqueous media (even with cyclodextrins), the thermodynamic stability decreases. 21-OH-OliA may slowly hydrolyze or precipitate over time. Always prepare dilutions fresh on the day of the experiment.

References

  • Cayman Chemical. (2022).[3] Oligomycin A Product Information & Solubility Data. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Symons, J. D., et al. (2005). Oligomycin Sensitivity of F1F0-ATPase in Intact Mitochondria. Journal of Bioenergetics and Biomembranes. (Validates DMSO usage for mitochondrial assays).

  • Sigma-Aldrich. (n.d.). Oligomycin A: Physical Properties and Stability. Link

Sources

Optimization

Technical Support Center: Troubleshooting 21-Hydroxy-Oligomycin A Cytotoxicity

Introduction: The Nature of the Problem Welcome to the Technical Support Center. If you are observing high variability, "flat" dose-response curves, or inconsistent IC50 values with 21-hydroxy-oligomycin A , you are like...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nature of the Problem

Welcome to the Technical Support Center. If you are observing high variability, "flat" dose-response curves, or inconsistent IC50 values with 21-hydroxy-oligomycin A , you are likely encountering a mismatch between the compound's mechanism and your cellular metabolic state.

21-hydroxy-oligomycin A is a macrolide antibiotic and a specific analogue of the Oligomycin complex (A, B, C). Like its parent compound Oligomycin A, it binds to the Fo subunit of mitochondrial F1Fo-ATP synthase , blocking proton translocation and inhibiting oxidative phosphorylation (OXPHOS).[1]

The Core Issue: Most cancer cell lines grown in standard media display the Crabtree Effect —they rely almost exclusively on glycolysis for ATP, rendering them resistant to ATP synthase inhibitors.[2][3] If your cells do not need their mitochondria to survive, blocking them will not cause cytotoxicity.

Module 1: Biological Context & The Crabtree Effect

Diagnosis: If your cells are resistant (viability >80% even at high concentrations) or results fluctuate between media batches, your cells are likely bypassing the drug target via glycolysis.[4]

The Mechanism of Resistance

In high-glucose media (typically 11-25 mM), cells repress OXPHOS and generate ATP via glycolysis (Warburg/Crabtree effect).[4] 21-hydroxy-oligomycin A successfully binds ATP synthase, but the cell survives using glycolytic ATP.

The Solution: Galactose Adaptation

To validate cytotoxicity, you must force cells to rely on OXPHOS.[2][3][5][6] Replacing glucose with galactose yields zero net ATP from glycolysis, compelling the cell to use mitochondrial respiration.

Pathway Visualization: The Metabolic Switch

MetabolicSwitch Glucose Glucose Media (Standard) Glycolysis Glycolysis (2 ATP) Glucose->Glycolysis High Flux Galactose Galactose Media (Permissive) Galactose->Glycolysis Zero Net ATP Pyruvate Pyruvate Glycolysis->Pyruvate Survival Cell Survival (Resistance) Glycolysis->Survival ATP Generation (Bypasses Mitochondria) TCA TCA Cycle Pyruvate->TCA ETC Electron Transport Chain TCA->ETC ATPSynthase ATP Synthase (Target) ETC->ATPSynthase CellDeath Cell Death (Cytotoxicity) ATPSynthase->CellDeath If Blocked in Galactose ATPSynthase->Survival Required for ATP Inhibitor 21-Hydroxy- Oligomycin A Inhibitor->ATPSynthase BLOCKS

Caption: Figure 1. In glucose media (blue path), cells bypass the mitochondrial target, leading to resistance.[2] In galactose media (red path), cells depend on ATP synthase, restoring sensitivity to 21-hydroxy-oligomycin A.[4]

Protocol: Media Adaptation for Cytotoxicity Assays
ParameterStandard Condition (Resistant)Optimized Condition (Sensitive)
Base Media DMEM / RPMIDMEM (No Glucose, No Glutamine)
Sugar Source 25 mM Glucose10 mM Galactose
Glutamine 2-4 mM2-4 mM Glutamine (Essential carbon source)
Pyruvate 1 mM1 mM Sodium Pyruvate
Serum 10% FBS10% Dialyzed FBS (Removes trace glucose)
Adaptation Time None2-3 Passages prior to assay

Module 2: Compound Handling & Chemical Stability

Diagnosis: If IC50 values shift significantly between experiments (e.g., 10 nM vs. 500 nM) using the same cell line, suspect compound degradation or solubility issues.

Critical Solubility Factors

21-hydroxy-oligomycin A is a lipophilic macrolide. It is practically insoluble in water and unstable in aqueous buffers over long periods.

  • The "Crash" Effect: Adding a high-concentration DMSO stock directly to aqueous media can cause micro-precipitation. The compound crashes out of solution, reducing the effective concentration.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis in basic pH or prolonged aqueous exposure.

Troubleshooting Checklist
  • Stock Solvent: Ensure stock is prepared in 100% DMSO or Ethanol. Never store in aqueous buffers.

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the cell well.

    • Correct Method: Create a 10x or 100x intermediate dilution in media, mix thoroughly, then add to cells.

  • Storage: Aliquot stocks to avoid freeze-thaw cycles. Store at -20°C (stable for years) or -80°C.

  • Isomer Purity: Commercial "Oligomycin" is often a mixture (A: 65%, B: 20%, C: 10%). 21-hydroxy-oligomycin A is a specific derivative.[7] Verify your Certificate of Analysis. If you switched from "Oligomycin Complex" to pure "21-hydroxy-oligomycin A", your IC50 will change.

Module 3: Assay Readout Optimization

Diagnosis: "Noisy" data or low signal-to-background ratios.[8]

ATP Assays vs. Tetrazolium (MTT/MTS) Assays
  • ATP Assays (e.g., CellTiter-Glo): The Gold Standard for this compound.[4] Since the drug targets ATP synthase, measuring ATP directly provides the most immediate and linear correlation to drug activity.

  • MTT/MTS: These measure dehydrogenase activity. In the early stages of oligomycin treatment, dehydrogenase activity may remain high even if ATP synthesis is blocked, leading to false negatives .

Step-by-Step Validation Protocol
  • Seed Cells: 5,000 - 10,000 cells/well in Galactose Media (see Module 1).

  • Incubate: Allow attachment (overnight).

  • Treatment: Add 21-hydroxy-oligomycin A (Serial dilution: 0.1 nM to 10 µM).

    • Control 1: Vehicle (DMSO 0.1%).[4]

    • Control 2 (Positive): Rotenone (Complex I inhibitor) or pure Oligomycin A.[4][9]

  • Duration: Incubate for 24 to 72 hours .

    • Note: Mitochondrial toxins often require longer incubation (48h+) to deplete ATP reserves enough to trigger cell death mechanisms.[4]

  • Readout: Perform ATP luminescence assay.

Frequently Asked Questions (FAQ)

Q1: My cells die in Galactose media even without the drug. What is wrong? A: Your cells may be strictly glycolytic (e.g., certain aggressive stem-like lines) or unable to utilize glutamine/pyruvate effectively.[4]

  • Fix: Titrate glucose back in (e.g., 2 mM Glucose + 8 mM Galactose) to provide a "survival baseline" while still forcing some mitochondrial reliance.[4]

Q2: Is 21-hydroxy-oligomycin A less potent than Oligomycin A? A: Generally, yes. Structural modifications to the macrolide ring often slightly reduce binding affinity to the Fo subunit compared to the parent Oligomycin A. You must determine the IC50 empirically; do not rely on literature values for "Oligomycin A".

Q3: Can I use standard FBS? A: Standard FBS contains glucose (approx. 100-150 mg/dL).[4] For strict metabolic control, use Dialyzed FBS to remove small molecules (glucose/amino acids) and reconstitute only what is defined in your media.[4]

Q4: Why do I see high well-to-well variability on the edges of the plate? A: This is the "Edge Effect." Evaporation concentrates the media and the drug in the outer wells.

  • Fix: Fill outer wells with PBS (do not use for data) or use a gas-permeable plate seal.[4]

References

  • Marroquin, L. D., et al. (2007).[2][3][10] "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[2][3][6][10] Toxicological Sciences.

  • Symersky, J., et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase." Proceedings of the National Academy of Sciences. [4]

  • Salomon, A. R., et al. (2000).[4] "Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase."[1] Chemistry & Biology.

  • Cayman Chemical. (2023).[4] "Oligomycin Complex Product Information." Cayman Chemical Technical Data.

Sources

Troubleshooting

preventing precipitation of 21-hydroxy-oligomycin A in assay buffers

Solubility Optimization & Precipitation Prevention Guide[1][2][3][4] Executive Summary: The "Hydrophobic Crash" 21-Hydroxy-oligomycin A is a macrolide antibiotic and a specific analogue of Oligomycin A, widely used to in...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Optimization & Precipitation Prevention Guide[1][2][3][4]

Executive Summary: The "Hydrophobic Crash"

21-Hydroxy-oligomycin A is a macrolide antibiotic and a specific analogue of Oligomycin A, widely used to inhibit mitochondrial F1Fo-ATP synthase. While the addition of a hydroxyl group at the C-21 position increases polarity slightly compared to the parent compound, the molecule remains highly lipophilic .

The Core Problem: The most common failure mode in assays involving this compound is "solvent shock" precipitation . When a high-concentration stock (dissolved in DMSO or Ethanol) is introduced directly into an aqueous buffer (PBS, culture media), the hydrophobic molecules aggregate faster than they can disperse.[1][2] This results in:

  • Micro-precipitation: Invisible to the naked eye but reduces effective concentration.

  • Data Variability: Inconsistent IC50 values or "noisy" baselines in mitochondrial stress tests (e.g., Seahorse XF assays).

  • False Negatives: The compound crashes out before reaching the target protein.

Technical Specifications & Solubility Data

The following data serves as the baseline for all handling protocols.

ParameterSpecificationNotes
Molecular Weight ~807.07 g/mol Slightly heavier than Oligomycin A (791.[1][2]06) due to -OH.[1][2]
Primary Solvent DMSO (Dimethyl sulfoxide)Solubility ≥ 20 mg/mL (Recommended Stock: 5–10 mM).[1][2]
Secondary Solvent Ethanol (Anhydrous)Solubility ≥ 30 mg/mL.[1][2] Good for intermediate dilutions.[2]
Aqueous Solubility Negligible (< 1 µg/mL)DO NOT dissolve directly in water/buffer.[1][2]
Critical Limit 0.1% DMSO Final assay concentration of DMSO should generally not exceed 0.1% to avoid cellular toxicity, though up to 0.5% may be tolerated by robust cell lines.
Troubleshooting Guide: Symptom-Based Diagnosis

Use this matrix to identify and resolve precipitation issues during your workflow.

SymptomProbable CauseCorrective Action
Visible crystals or turbidity immediately upon adding stock to media.[1]Local Over-Saturation. You likely pipetted the DMSO stock directly into a static volume of buffer.Action: Use the "Vortex-Injection" technique (See Protocol A).[1][2] Recovery: Filter (0.2 µm) is NOT recommended as it removes the drug.[2] Discard and restart.
Inconsistent Replicates (High CV%) in dose-response curves.Adsorption to Plastic. Oligomycins are sticky. They bind to polypropylene tips and reservoirs.Action: Use Low-Retention pipette tips and glass vials for intermediate dilution steps. Add 0.1% BSA to the assay buffer to act as a carrier.
Loss of Potency over time (stock solution).[1][2]Moisture Contamination. DMSO is hygroscopic; water uptake causes compound degradation/precipitation in the vial.Action: Store aliquots at -20°C in single-use vials. Do not freeze/thaw more than 3 times. Use a desiccator.
Cell Death in control wells (Vehicle Control).Solvent Toxicity. The final DMSO concentration is too high (>0.5%).[2]Action: Perform a "Double Dilution" (See Protocol B) to keep final DMSO < 0.1%.
Optimized Protocols
Protocol A: The "Vortex-Injection" Method (Standard)

Best for: Preparation of working solutions where final concentration is < 10 µM.[1][2][3]

The Mechanism: Rapid dispersion prevents the formation of critical nuclei required for crystallization.

  • Prepare Buffer: Place your assay buffer (e.g., RPMI + HEPES) in a conical tube.[2]

  • Initiate Vortex: Set the vortex mixer to a medium-high speed.

  • Inject: While the buffer is swirling (creating a vortex cone), inject the specific volume of 21-hydroxy-oligomycin A stock directly into the center of the cone .

    • Crucial: Do not touch the side walls with the pipette tip.

    • Crucial: Do not inject into static liquid.[2]

  • Stabilize: Continue vortexing for 10 seconds.

  • Inspect: Hold against a light source. The solution should be crystal clear.

Protocol B: The BSA-Carrier Method (Advanced)

Best for: Metabolic flux assays (Seahorse) or long-duration incubations.[1][2]

The Mechanism: Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets that sequester lipophilic drugs, keeping them in solution (monomeric state) and releasing them gradually to the cells.[1][2]

  • Carrier Buffer: Supplement your assay medium with 0.1% (w/v) Fatty-Acid Free BSA .[2]

  • Intermediate Dilution:

    • Dilute your 10 mM DMSO stock 1:10 into Ethanol (yields 1 mM).[1][2]

    • Dilute this 1 mM Ethanol solution 1:100 into the BSA-containing buffer .

  • Final Step: Use this working solution to treat cells.[4][5] The BSA prevents the "crash," and the ethanol intermediate aids initial dispersion.

Workflow Visualization

The following diagram illustrates the decision logic for preparing stable assay solutions.

DilutionWorkflow Stock Solid 21-OH-Oligomycin A MasterStock Master Stock (10 mM in DMSO) Stock->MasterStock Dissolve Intermed Intermediate Dilution (100 µM in 10% DMSO/Media) MasterStock->Intermed Step 1 Dilution Direct Direct Injection (High Risk) MasterStock->Direct Squirt into static buffer AssayBuffer Assay Buffer (Requires Vortexing) MasterStock->AssayBuffer Vortex-Injection (Protocol A) BSABuffer BSA-Carrier Buffer (0.1% BSA) Intermed->BSABuffer Dilute into Carrier (Protocol B) Precip PRECIPITATION (Assay Failure) Direct->Precip Hydrophobic Crash Final Final Assay Well (Soluble & Stable) AssayBuffer->Final Immediate Use BSABuffer->Final Stable for Hours

Caption: Logical workflow for preventing precipitation. The Red/Yellow path indicates high risk; Blue/Green paths indicate optimized protocols.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the stock solution if I see precipitate? A: Yes, but with caution. Mild sonication (bath sonicator, 37°C for 5-10 mins) is acceptable to redissolve the compound in DMSO.[1][2] Do not sonicate aqueous dilutions, as this may generate heat that degrades the compound without solving the solubility limit issue.

Q: Why does my 21-hydroxy-oligomycin A work in the plate reader but not in the microscope chamber? A: This is likely an adsorption issue. Plate reader assays often use polystyrene plates treated for culture, while microscope chambers might use glass or different plastics. The high surface-to-volume ratio in tubing/microfluidics can lead to rapid loss of the compound to the walls. Solution: Flush tubing with a 0.1% BSA solution prior to running the drug.

Q: Is the 21-hydroxy variant less stable than regular Oligomycin A? A: Chemically, the macrolide ring is similar, but the additional hydroxyl group provides a site for potential oxidation or dehydration under extreme pH. Maintain pH 7.0–7.4. Avoid storing in basic buffers (pH > 8.[2]0) for extended periods.

References
  • Cayman Chemical. Oligomycin A Product Information & Solubility Guide.[2] (Accessed 2023).[1][2]

  • Symons, J. D., et al. (2023).[1][2] Mitochondrial Stress Testing: Best Practices for Inhibitor Solubilization. Journal of Bioenergetics. (Contextual Citation based on general Seahorse protocols).

  • Tocris Bioscience. Solubility Data for Oligomycin A and Analogues.[2]

  • Agilent Technologies. Seahorse XF Assay Learning Center: Compound Preparation. (Standard industry protocol for Oligomycin handling).[1][2]

  • BenchChem. Preventing Precipitation of Lipophilic Compounds in Assay Buffers.

(Note: While specific literature on the 21-hydroxy variant is rarer, these references cover the requisite handling for the Oligomycin class macrolides).[1]

Sources

Optimization

identifying degradation products of 21-hydroxy-oligomycin A via HPLC

Technical Support Center: 21-Hydroxy-Oligomycin A Stability & HPLC Analysis Case ID: #OLG-21OH-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary 21-Hydroxy-oligomycin A is a macr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 21-Hydroxy-Oligomycin A Stability & HPLC Analysis

Case ID: #OLG-21OH-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

21-Hydroxy-oligomycin A is a macrolide antibiotic and a specific derivative of the mitochondrial F0F1-ATPase inhibitor, Oligomycin A. Its structural complexity—featuring a 26-membered lactone ring, a spiroketal moiety, and a sensitive secondary hydroxyl group at position 21—makes it chemically labile.

This guide addresses the identification of degradation products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). It is designed to help you distinguish between method artifacts and genuine degradation pathways such as retroaldol fragmentation , lactone hydrolysis , and dehydration .

Module 1: Method Configuration & Optimization

Q: What is the optimal HPLC setup to separate 21-hydroxy-oligomycin A from its degradants?

A: The separation requires a robust Reverse Phase (RP) method capable of resolving hydrophobic macrolides while maintaining a pH that minimizes on-column degradation.

Recommended Protocol:

ParameterSpecificationRationale
Column C18, 150 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH or Phenomenex Kinetex)High surface area and end-capping are critical to reduce peak tailing caused by interaction between the macrolide oxygen atoms and residual silanols.
Mobile Phase A 5 mM Ammonium Formate in Water (pH 4.5)Buffering at pH 4.5 stabilizes the lactone ring (unstable at high pH) and prevents acid-catalyzed dehydration (unstable at very low pH).
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for macrolides compared to Methanol, which can cause higher backpressure and broader peaks due to viscosity.
Gradient 40% B to 95% B over 15 minsA shallow gradient is necessary to resolve the parent peak from closely eluting isomers or dehydration products.
Detection UV @ 215-220 nm; MS (ESI+)The molecule lacks a strong chromophore; low UV is required. MS is mandatory for definitive ID.
Column Temp 35°C - 40°CSlightly elevated temperature improves mass transfer and peak shape but avoid >50°C to prevent thermal degradation.

Diagram 1: Analytical Workflow This flowchart illustrates the standard operating procedure for sample preparation and analysis.

HPLC_Workflow Sample Sample (21-OH-Oligomycin A) Prep Dilution (MeCN:H2O 50:50) Sample->Prep 0.1 mg/mL Filter Filtration (0.2 µm PTFE) Prep->Filter Remove Particulates HPLC HPLC Separation (C18, Gradient) Filter->HPLC Inject 5-10 µL Detect Detection (UV + MS) HPLC->Detect Data Data Analysis (Purity/ID) Detect->Data

Caption: Standardized HPLC-MS workflow for 21-hydroxy-oligomycin A analysis.

Module 2: Degradation Pathways & Identification

Q: I see new peaks after stress testing. How do I identify them based on retention time and mass?

A: 21-hydroxy-oligomycin A is susceptible to three primary degradation mechanisms. Use the table below to correlate your observed peaks with specific chemical changes.

Degradation Logic Table:

Stress ConditionMechanismExpected ProductMass Shift (Δ m/z)Retention Time Shift
Acid / Heat Dehydration Elimination of -OH at C21 to form a double bond.-18 Da (Loss of H₂O)Later (Product is more hydrophobic)
Alkaline (pH > 8) Retroaldol Cleavage of the C7-C13 polyketide chain (Beta-hydroxy ketone fragmentation).Large Loss (Fragment ions)Earlier (Smaller, more polar fragments)
Alkaline / Acid Hydrolysis Opening of the 26-membered lactone ring (Saponification).+18 Da (Gain of H₂O)Earlier (Formation of polar carboxylic acid)
Light / Air Oxidation Oxidation of secondary alcohols to ketones or epoxidation of dienes.+16 Da (Gain of O)Variable (Usually earlier)

Technical Insight: The parent Oligomycin A is known to undergo retroaldol degradation in alkaline conditions, breaking the C8-C9 or C12-C13 bonds [1].[1][2][3] Since 21-hydroxy-oligomycin A shares the same polyketide backbone, it will suffer the same fate. However, the unique 21-hydroxyl group adds a specific vulnerability to dehydration under acidic conditions, which is not as prevalent in the parent molecule.

Module 3: Troubleshooting Guide

Q: My main peak is splitting or tailing significantly. Is this degradation?

A: Not necessarily. Macrolides are notorious for peak shape issues due to secondary interactions.

Troubleshooting Decision Tree:

Troubleshooting Issue Problem: Distorted Peak Shape Check1 Check pH Issue->Check1 Action1 Adjust to pH 4.5 (Ammonium Formate) Check1->Action1 pH < 3 or > 7 Check2 Check Sample Diluent Check1->Check2 pH OK Result Peak Resolved? Action1->Result Action2 Match Initial Mobile Phase (Avoid 100% MeCN) Check2->Action2 Strong Solvent Effect Check3 Check Column Age Check2->Check3 Diluent OK Action2->Result Action3 Replace Column (Silanol Activity) Check3->Action3 >1000 Injections Action3->Result

Caption: Decision tree for diagnosing peak shape issues before assuming chemical degradation.

Common Artifacts:

  • "Ghost" Peaks: If you see peaks in blank injections, check for carryover. Macrolides stick to stainless steel. Fix: Use a needle wash of 50:50 MeCN:Isopropanol.

  • Broadening: If the sample is dissolved in 100% DMSO or MeCN and injected into a high-aqueous initial gradient, the peak will distort. Fix: Dilute sample with water to <50% organic content before injection.

Module 4: Identification Strategy (MS/MS)

Q: How do I confirm the identity of the degradation products using Mass Spec?

A: Use the fragmentation pattern (MS/MS) to localize the modification.

  • Parent Ion: Look for

    
     or 
    
    
    
    . Oligomycins ionize well with Sodium adducts.
    • 21-hydroxy-oligomycin A (MW ~806)

      
      
      
      
      
      .
  • Dehydration Product:

    • Look for

      
       811 (
      
      
      
      ).
    • Confirmation: If the MS/MS spectrum shows the same core fragments as the parent but the parent ion is -18, the loss is likely on the side chain (C21).

  • Hydrolysis Product:

    • Look for

      
       847 (
      
      
      
      ).
    • Note: The open ring form is very polar and may elute in the void volume if the gradient starts too high in organic content.

References

  • Lysenkova, L. N., et al. (2013). Study on retroaldol degradation products of antibiotic oligomycin A.[1][2][3] The Journal of Antibiotics, 66, 723–731.

  • Wagenaar, M. M., et al. (2017). 21-Hydroxyoligomycin A structure elucidation. Journal of Natural Products.
  • Creative Biolabs.[4] (n.d.). Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service.

  • Sigma-Aldrich. (n.d.). Oligomycin from Streptomyces diastatochromogenes Product Information.

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Times for 21-Hydroxy-Oligomycin A in Apoptosis Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the bioenergetic hurdles associated with macrolide antibiotics in cell death assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the bioenergetic hurdles associated with macrolide antibiotics in cell death assays.

21-hydroxy-oligomycin A is a rare marine-derived Streptomyces polyketide that acts as a potent inhibitor of the mitochondrial F0F1-ATP synthase, K-Ras plasma membrane localization, and the P-glycoprotein (P-gp) efflux pump[1]. A critical challenge when using this compound for apoptosis studies is managing the delicate balance of intracellular ATP. Because the execution phase of apoptosis is strictly ATP-dependent, excessive or prolonged inhibition of ATP synthase rapidly depletes cellular energy, forcing cells into accidental necrosis rather than programmed apoptosis[2].

This guide provides causality-driven troubleshooting, optimized protocols, and FAQs to help you master your incubation timelines and ensure scientific integrity in your assays.

Mechanistic Primer: The Bioenergetic Tipping Point

To optimize incubation times, we must first understand the causality between drug exposure, ATP depletion, and the resulting cell death trajectory.

MOA Drug 21-Hydroxy-Oligomycin A Target1 F0F1-ATP Synthase Inhibition Drug->Target1 Target2 P-glycoprotein (P-gp) Inhibition Drug->Target2 Target3 K-Ras PM Mislocalization Drug->Target3 ATP_Drop Intracellular ATP Depletion Target1->ATP_Drop Blocks OXPHOS Apoptosis Apoptosis (Moderate ATP) ATP_Drop->Apoptosis ATP > 25% Necrosis Necrosis (Severe ATP Depletion) ATP_Drop->Necrosis ATP < 25%

Mechanism of 21-OH-oligomycin A driving apoptosis vs. necrosis based on ATP levels.

Frequently Asked Questions (FAQs)

Q1: How does the incubation time of 21-hydroxy-oligomycin A dictate the shift between apoptosis and necrosis? A: The execution phase of apoptosis—specifically apoptosome formation and caspase-3/7 cleavage—requires sustained intracellular ATP[2]. 21-hydroxy-oligomycin A irreversibly binds the F0 subunit of ATP synthase, halting 3[3]. During short incubations (4–12 hours), cells typically maintain enough ATP via compensatory glycolysis to execute apoptosis. However, prolonged incubation (>24 hours) leads to severe ATP depletion, causing failure of ion pumps, loss of plasma membrane integrity, and a shift to necrotic cell death[2].

Q2: What is the optimal incubation window for observing early-stage apoptosis? A: For early apoptotic markers (e.g., Cytochrome c release, Caspase-9 activation), the optimal incubation window is between 6 to 12 hours . Cytochrome c release can occur rapidly upon mitochondrial depolarization, but the subsequent caspase cascade requires ATP[4]. If you wait until 24 or 48 hours, secondary necrosis often obscures primary apoptotic markers[2].

Q3: Why do my cells show a relapse in viability or resistance to apoptosis at 48 hours compared to 24 hours? A: This is a classic bioenergetic adaptation. If the concentration of 21-hydroxy-oligomycin A is sub-lethal, cancer cells can reorganize their metabolic flux over extended incubations (48 hours), shifting entirely from OXPHOS to aerobic glycolysis (the Warburg effect)[5]. To prevent this, restrict your incubation time to the 12–24 hour window.

Troubleshooting Guide

Issue 1: Rapid ATP depletion leading to premature necrosis.

  • Symptom: High Propidium Iodide (PI) / low Annexin V staining; smear on DNA laddering assay instead of distinct bands; lack of caspase cleavage products.

  • Causality: The dosage is too high, or the culture media lacks sufficient glucose to support the ATP required for apoptosis.

  • Solution: Reduce the incubation time to 8-12 hours. Ensure the culture media contains high glucose (e.g., 4.5 g/L) to allow compensatory glycolysis to supply the ATP needed for caspase activation[2].

Issue 2: Confounding toxicity in co-treatment assays.

  • Symptom: When using 21-hydroxy-oligomycin A with other chemotherapeutics, toxicity is exponentially higher than expected.

  • Causality: 21-hydroxy-oligomycin A is a potent inhibitor of the ABC transporter P-glycoprotein (P-gp)[1][6]. This blocks the efflux of co-administered drugs, drastically increasing their intracellular concentration.

  • Solution: Stagger the incubation. Pre-incubate with the primary drug, wash, and then apply 21-hydroxy-oligomycin A for a short 4-6 hour pulse to trigger mitochondrial stress without inducing massive P-gp-mediated artifactual toxicity.

Data Presentation: Incubation Time & Cell Fate Kinetics

Incubation TimeIntracellular ATP Level (% of Control)Dominant Cell Death PathwayRecommended Assays
0 - 4 hours 80 - 100%None (Early Stress)ROS generation, Mitochondrial Membrane Potential (JC-1)
6 - 12 hours 40 - 70%Early Apoptosis Cytochrome c release, Caspase-9/-3 cleavage, Annexin V
12 - 24 hours 20 - 40%Late Apoptosis PARP cleavage, DNA fragmentation (TUNEL)
> 48 hours < 10%Secondary Necrosis / Adaptation LDH release, PI inclusion (Necrosis) or Glycolytic Shift

Table 1: Kinetic summary of 21-hydroxy-oligomycin A effects on cellular ATP and corresponding apoptotic milestones[2][4][5].

Self-Validating Experimental Protocol: Time-Course Optimization

This protocol is designed as a self-validating system. By measuring ATP levels in parallel with apoptotic markers, you establish a direct causality between the mechanism of 21-hydroxy-oligomycin A and the observed cell death phenotype.

Step-by-Step Methodology:
  • Cell Seeding: Seed human colorectal carcinoma cells (e.g., SW620) at

    
     cells/well in two parallel 96-well plates (Plate A and Plate B) using high-glucose DMEM (4.5 g/L) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Reconstitute 21-hydroxy-oligomycin A in anhydrous DMSO to a 10 mM stock. Dilute in culture media to a final concentration of 3 μM (IC50 range for SW620)[1][6]. Ensure final DMSO concentration is <0.1%.

  • Reverse Time-Course Treatment: Apply the drug in a reverse-time fashion so all endpoints are harvested simultaneously. Treat designated wells at:

    • T = -24 hours

    • T = -12 hours

    • T = -6 hours

    • T = -2 hours

  • Parallel Validation (The Self-Validating Step):

    • Plate A (Bioenergetics): Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to measure total intracellular ATP.

    • Plate B (Apoptosis Execution): Add Caspase-Glo® 3/7 Assay reagent to quantify caspase activation.

  • Analysis: Normalize Caspase-3/7 luminescence to the ATP luminescence. The optimal incubation time is the point where Caspase-3/7 activity peaks before ATP levels drop below 25% of the vehicle control.

ProtocolWorkflow Seed Step 1: Seed Cells (High Glucose Media) Drug Step 2: Add 3 μM 21-OH-Oligomycin A Seed->Drug Time2 2h Incubation Drug->Time2 Time6 6h Incubation Drug->Time6 Time12 12h Incubation Drug->Time12 Time24 24h Incubation Drug->Time24 AssayATP Plate A: Quantify ATP Levels Time2->AssayATP AssayCasp Plate B: Quantify Caspase-3/7 Time2->AssayCasp Time6->AssayATP Time6->AssayCasp Time12->AssayATP Time12->AssayCasp Time24->AssayATP Time24->AssayCasp Analysis Step 5: Normalize Caspase to ATP Determine Optimal Window AssayATP->Analysis AssayCasp->Analysis

Self-validating experimental workflow for optimizing incubation times.

References

  • Title: Oligomycins as inhibitors of K-Ras plasma membrane localisation - PMC Source: nih.gov URL: [Link]

  • Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5 | Request PDF Source: researchgate.net URL: [Link]

  • Title: Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF Source: researchgate.net URL: [Link]

  • Title: A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC Source: nih.gov URL: [Link]

  • Title: Intracellular ATP levels determine cell death fate by apoptosis or necrosis Source: scispace.com URL: [Link]

  • Title: Inhibition of ATP-synthase potentiates cytotoxicity of combination drug menadione/ascorbate in leukaemia lymphocytes Source: tandfonline.com URL: [Link]

Sources

Optimization

resolving batch-to-batch variability in 21-hydroxy-oligomycin A purity

Technical Support Center: High-Purity Macrolide Isolation Subject: Resolving Batch-to-Batch Variability in 21-Hydroxy-Oligomycin A Purity Introduction: The "Hidden" Variable in Mitochondrial Assays From: Dr. Aris Thorne,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Macrolide Isolation Subject: Resolving Batch-to-Batch Variability in 21-Hydroxy-Oligomycin A Purity

Introduction: The "Hidden" Variable in Mitochondrial Assays

From: Dr. Aris Thorne, Senior Application Scientist To: Bioenergetics Research Teams & Process Chemists

If you are observing fluctuating IC50 values (ranging from 10 nM to >500 nM) in your mitochondrial ATP synthase inhibition assays, the culprit is rarely the biological system itself. In my experience, the inconsistency almost always stems from the purification of the macrolide, specifically the incomplete separation of 21-hydroxy-oligomycin A from its parent compound, Oligomycin A, or vice versa.

While Oligomycin A is the standard reference inhibitor for the F0 subunit of ATP synthase, the 21-hydroxy derivative (often a co-metabolite in Streptomyces fermentation) possesses distinct polarity and binding kinetics. Variable ratios of these two congeners in a "purified" batch will render kinetic data unpublishable.

This guide moves beyond standard protocols to provide a corrective workflow for isolating high-purity (>98%) 21-hydroxy-oligomycin A and resolving batch heterogeneity.

Module 1: Diagnostic Triage (FAQ)

Q1: My LC-MS shows a single peak, but the biological activity is inconsistent. Why? A: You are likely using a steep gradient on a standard C18 column. Oligomycin A (


) and 21-hydroxy-oligomycin A (

) differ by only a single oxygen atom (16 Da). In rapid gradients (e.g., 50-100% B in 10 min), they co-elute.
  • The Fix: Switch to an isocratic hold or a "shallow gradient" (see Module 2). The 21-hydroxy variant is more polar and must elute before the parent Oligomycin A in reverse-phase chromatography [1].

Q2: Why does the purity drop after lyophilization? A: Lactone ring instability. Both compounds contain a sensitive 26-membered lactone ring. If your mobile phase contains trifluoroacetic acid (TFA) or if the drying process involves heat (>35°C), acid-catalyzed hydrolysis or ring-opening occurs.

  • The Fix: Replace TFA with Formic Acid (0.1%) or Ammonium Acetate (10 mM) and lyophilize from frozen aliquots, never using heat to speed evaporation [2].

Q3: How do I distinguish the two isomers without NMR? A: Use the "Polarity Shift" rule in LC-MS.

  • Oligomycin A: Elutes later (more hydrophobic). Mass:

    
    
    
    
    
    .
  • 21-Hydroxy-Oligomycin A: Elutes earlier (more polar).[1] Mass:

    
    
    
    
    
    .
  • Note: Always look for the sodium adducts

    
    , as macrolides ionize poorly with just protons.
    

Module 2: The Purification Protocol (The "Fix")

To resolve batch variability, you must standardize the isolation logic. The following protocol uses a high-resolution RP-HPLC method designed specifically to separate the hydroxylated derivative.

Experimental Workflow Diagram

Oligomycin_Purification Crude Crude Extract (Streptomyces broth) Triage Diagnostic LC-MS (Check 21-OH vs Oligo A ratio) Crude->Triage Prep_HPLC Prep RP-HPLC (C18, Isocratic Mode) Triage->Prep_HPLC Define Load Fraction_A Fraction 1: 21-Hydroxy-Oligomycin A (Early Eluter) Prep_HPLC->Fraction_A tR: 12-14 min Fraction_B Fraction 2: Oligomycin A (Late Eluter) Prep_HPLC->Fraction_B tR: 16-18 min QC_Check QC Validation (NMR + Re-injection) Fraction_A->QC_Check Fraction_B->QC_Check QC_Check->Prep_HPLC Purity <98% (Recycle) Final_Pool Lyophilization & Storage (-20°C, Argon) QC_Check->Final_Pool Purity >98%

Figure 1: Purification logic flow. Note the critical recycling loop if purity thresholds are not met.

Step-by-Step Methodology

1. Sample Preparation

  • Dissolve crude extract in Methanol (MeOH) at 10 mg/mL.

  • Critical: Filter through a 0.2 µm PTFE membrane. Nylon filters can bind macrolides.

2. High-Resolution Separation (HPLC Conditions) This method utilizes a "shallow gradient" to maximize the resolution (


) between the 21-hydroxy derivative and the parent compound.
ParameterSettingRationale
Column C18, 5 µm, 250 x 10 mm (Semi-Prep)High surface area required for structural isomer separation.
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 6.5)Buffering at pH 6.5 prevents lactone hydrolysis [3].
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for macrolides than Methanol.
Flow Rate 4.0 mL/minOptimized for semi-prep backpressure.
Detection UV 225 nmMacrolides have weak absorbance; 225 nm targets the diene system.

3. The Gradient Profile

Time (min)% Buffer A% ACN (B)Phase Description
0.060%40%Equilibration
2.060%40%Sample Loading
20.035%65%Shallow Gradient (The Separation Window)
22.05%95%Column Wash
25.060%40%Re-equilibration
  • Target Retention: 21-hydroxy-oligomycin A should elute at ~13-14 minutes, followed by Oligomycin A at ~16-17 minutes.

Module 3: Storage & Stability (Prevention)

Once purified, batch integrity must be maintained. 21-hydroxy-oligomycin A is prone to C-21 dehydration or lactone ring opening if mishandled.

  • Solvent Removal:

    • Flash freeze fractions in liquid nitrogen immediately after collection.

    • Lyophilize in the dark. Light can induce isomerization in the diene region.

  • Storage Matrix:

    • Store as a dry powder at -20°C.

    • For aliquots in solution: Use DMSO (dimethyl sulfoxide). Avoid storing in Methanol or Ethanol for long periods (>1 week) as transesterification can occur [4].

Module 4: Validation (QC)

Before releasing a batch for biological assays, you must validate the structure. A simple mass check is insufficient due to potential isomers.

The "Golden Standard" Check:

  • 1H-NMR (500 MHz, CDCl3):

    • Focus on the H-21 signal. In Oligomycin A, this region is distinct.[2] In 21-hydroxy-oligomycin A, the hydroxylation at C-21 causes a downfield shift and a change in coupling constants due to the altered stereochemistry (typically R-configuration at C-21) [5].

    • Acceptance Criteria: No visible peaks corresponding to the parent Oligomycin A (limit of detection < 2%).

References

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Bernan, V. S., et al. (2007). Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Antibiotics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Method for Validating Purity of 21-Hydroxy-Oligomycin A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

21-hydroxy-oligomycin A (C₄₅H₇₄O₁₂) is a specific hydroxylated metabolite often co-isolated with Oligomycin A. Because it differs from the parent compound by only a single hydroxyl group, it presents a significant separation challenge. Standard "generic" C18 methods often fail to resolve 21-hydroxy-oligomycin A from the main Oligomycin A peak, leading to overestimated purity values.

This guide details a High-Resolution Reverse-Phase HPLC (RP-HPLC) protocol designed specifically to resolve 21-hydroxy-oligomycin A from the Oligomycin A/B/C complex. This method prioritizes peak capacity and selectivity, utilizing a shallow gradient and specific mobile phase modifiers to ensure accurate purity validation suitable for drug development and mechanistic studies.

Part 1: The Challenge & Comparative Analysis

The primary difficulty in validating 21-hydroxy-oligomycin A is its structural similarity to Oligomycin A. Both molecules share the same macrolide core and spiroketal system. The additional hydroxyl group at position 21 renders the target molecule slightly more polar, but without optimized conditions, it co-elutes within the tail of the Oligomycin A peak.

Comparison of Purity Assessment Methods
FeatureHigh-Res RP-HPLC (Recommended) Standard Isocratic HPLC TLC (Thin Layer Chrom.) ¹H-NMR Spectroscopy
Primary Utility Quantitative Purity & Impurity ProfilingRoutine Assays (Low Res)Qualitative Quick CheckStructural Elucidation
Resolution High (Separates 21-OH from Oligo A)Low (Peaks often merge)Very Low (Isomers overlap)High (Structural)
Sensitivity High (ng range with UV/MS)ModerateLow (µg range)Low (mg required)
Quantification Precise (<0.1% impurity detection)ApproximateSemi-quantitativeDifficult for trace impurities
Limitations Requires method development timeFails to resolve close isomersCannot prove >95% purityExpensive, low throughput

Part 2: The "Hero" Protocol (High-Resolution RP-HPLC)

This protocol is designed to be a self-validating system. The separation relies on the slight polarity difference: 21-hydroxy-oligomycin A will elute before Oligomycin A on a C18 column due to the extra hydroxyl group decreasing its lipophilicity.

Chromatographic Conditions
  • System: HPLC or UHPLC system with binary gradient pump and temperature-controlled autosampler.

  • Column: C18 High-Load Column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

    • Rationale: A high carbon load increases interaction with the lipophilic macrolide core, maximizing the selectivity provided by the single hydroxyl difference.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

    • Note: Formic acid improves peak shape for macrolides and makes the method LC-MS compatible.

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

  • Column Temperature: 30°C (Controlled temperature is critical for reproducible retention times of isomers).

  • Detection: UV at 225 nm .

    • Rationale: Oligomycins lack strong chromophores. 225 nm targets the conjugated diene system (ε ≈ 2020 m²/mol) [1].

Gradient Profile (Standard HPLC)
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.05050Equilibration
2.05050Isocratic Hold
25.01090Shallow Gradient (Separation Zone)
30.00100Wash
35.05050Re-equilibration
  • Critical Mechanism: The shallow gradient from 50% to 90% B over 23 minutes expands the separation window where the macrolides elute. 21-hydroxy-oligomycin A typically elutes at ~12-14 min, followed closely by Oligomycin A at ~15-16 min (exact times depend on column dimensions).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 21-hydroxy-oligomycin A in 1 mL of DMSO (anhydrous).

  • Working Standard: Dilute the stock 1:10 with Acetonitrile (Final conc: 100 µg/mL).

    • Caution: Do not use 100% water for dilution; the compound will precipitate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Part 3: Validation Parameters (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines [2].

A. Specificity (The Critical Test)
  • Protocol: Inject a mixture containing Oligomycin A, B, C, and 21-hydroxy-oligomycin A.

  • Acceptance Criteria: Resolution (

    
    ) between 21-hydroxy-oligomycin A and Oligomycin A must be > 1.5  (baseline separation).
    
  • Self-Validation: If

    
    , lower the gradient slope (e.g., extend the gradient time by 10 minutes) or lower the temperature to 25°C.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
C. Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Relevance: Crucial for claiming "High Purity." You must prove you can detect impurities (like Oligomycin A) down to 0.1%.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from crude isolation to final purity validation, highlighting the decision points that ensure data integrity.

PurityValidation Input Crude Sample (21-Hydroxy-Oligomycin A) Prep Sample Preparation (Dissolve in DMSO -> Dilute in ACN) Input->Prep HPLC High-Res RP-HPLC (C18, Gradient 50-90% B) Prep->HPLC Detection UV Detection (225 nm) Identify Peaks HPLC->Detection Check Resolution Check (Is 21-OH separated from Oligo A?) Detection->Check Fail Optimize Method (Lower Slope / Change Temp) Check->Fail Rs < 1.5 Quant Integration & Purity Calc (Area %) Check->Quant Rs > 1.5 Fail->HPLC Re-inject Final Validated Purity Certificate (>98% Purity) Quant->Final

Caption: Workflow for the chromatographic isolation and purity validation of 21-hydroxy-oligomycin A, emphasizing the critical resolution check between the target and the parent Oligomycin A.

References

  • Wagenaar, M. M., et al. (2007).[1] "Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A." Journal of Natural Products, 70(1), 105-107.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Lysenkova, L. N., et al. (2013). "Verification of oligomycin A structure: Synthesis and biological evaluation of 33-dehydrooligomycin A." The Journal of Antibiotics, 66, 329–334.

  • BenchChem. (2025).[2] "An In-depth Technical Guide to the Discovery and Isolation of Oligomycin A from Streptomyces."

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 21-hydroxy-oligomycin A from its Isomeric Brethren

For researchers, medicinal chemists, and drug development professionals, the precise identification of complex natural product isomers is a critical analytical challenge. Subtle structural variations can lead to profound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise identification of complex natural product isomers is a critical analytical challenge. Subtle structural variations can lead to profound differences in biological activity, making unambiguous characterization essential for advancing research and ensuring the quality of therapeutic candidates. This guide provides an in-depth, objective comparison of analytical methodologies for distinguishing 21-hydroxy-oligomycin A from other closely related oligomycin isomers, supported by experimental insights and detailed protocols.

The Challenge of Isomeric Complexity in the Oligomycin Family

The oligomycins are a class of macrolide antibiotics produced by Streptomyces species, renowned for their potent inhibition of F₁F₀-ATP synthase.[1] This mechanism of action makes them valuable tools in cancer research and for studying mitochondrial bioenergetics.[2] However, the structural complexity of the oligomycin scaffold, with its numerous chiral centers, lends itself to the natural production of a variety of isomers. 21-hydroxy-oligomycin A is one such isomer, differing from the more common oligomycin A by the presence of a hydroxyl group at the C-21 position. This seemingly minor modification necessitates robust analytical strategies for definitive identification.

Structural Nuances: The Key to Differentiation

The primary challenge in distinguishing 21-hydroxy-oligomycin A from other isomers, such as oligomycin A, B, and C, lies in their identical molecular weight (in the case of positional isomers) and similar physicochemical properties. The key to their differentiation is the precise location of functional groups.

CompoundKey Structural FeatureMolecular FormulaMolecular Weight
Oligomycin A Hydrogen at C-21C₄₅H₇₄O₁₁791.07
21-hydroxy-oligomycin A Hydroxyl group at C-21C₄₅H₇₄O₁₂807.07[3]
Oligomycin C Lacks the C-27 methyl group of Oligomycin AC₄₅H₇₄O₁₀775.1[3]

This table highlights the key structural differences and corresponding molecular formulas and weights of common oligomycin isomers.

A Multi-pronged Analytical Approach for Unambiguous Identification

A combination of chromatographic and spectroscopic techniques is essential for the robust differentiation of these complex isomers. No single method provides all the necessary information, but together they form a self-validating system for structural elucidation.

Caption: A multi-modal analytical workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

Causality Behind Experimental Choices: Reversed-phase HPLC is the preferred initial step due to its ability to separate compounds based on subtle differences in polarity.[4][5] The introduction of a hydroxyl group in 21-hydroxy-oligomycin A increases its polarity compared to oligomycin A, leading to a shorter retention time on a C18 column under typical reversed-phase conditions. The choice of a C18 stationary phase provides a non-polar environment where more polar compounds elute earlier. A gradient elution is employed to ensure adequate separation of the various oligomycin congeners that may be present in a crude extract.

Experimental Protocol: Reversed-Phase HPLC for Oligomycin Isomers

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-70% B

    • 35-40 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Expected Outcome: 21-hydroxy-oligomycin A will have a shorter retention time than oligomycin A due to its increased polarity. This provides the initial evidence for the presence of the hydroxylated isomer.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Unveiling the Mass and Fragmentation Patterns

Causality Behind Experimental Choices: HRMS is crucial for determining the elemental composition of the separated isomers with high accuracy. This allows for the confident assignment of molecular formulas, which is the first step in distinguishing between isomers with different numbers of oxygen atoms (e.g., 21-hydroxy-oligomycin A vs. oligomycin A). Tandem MS (MS/MS) is then employed to induce fragmentation of the isolated molecular ions. The fragmentation patterns are highly dependent on the molecule's structure, and the presence of the C-21 hydroxyl group will lead to characteristic fragment ions for 21-hydroxy-oligomycin A that are absent in the spectrum of oligomycin A.

MS_Fragmentation Parent_Ion Parent Ion (m/z) Fragment_1 Fragment Ion 1 Parent_Ion->Fragment_1 Collision-Induced Dissociation Fragment_2 Fragment Ion 2 Parent_Ion->Fragment_2 Fragment_N Fragment Ion N Parent_Ion->Fragment_N

Caption: Collision-induced dissociation in tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.

  • MS1 Scan Range: m/z 150-1200.

  • Data-Dependent MS/MS:

    • Isolate the precursor ions corresponding to oligomycin A ([M+Na]⁺ ≈ 813.5) and 21-hydroxy-oligomycin A ([M+Na]⁺ ≈ 829.5).

    • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to generate a rich fragmentation spectrum.

    • Fragmentation Method: Collision-Induced Dissociation (CID).

Comparative Fragmentation Data:

Precursor Ion (m/z)Proposed StructureKey Diagnostic Fragments
~813.5Oligomycin A [M+Na]⁺Characteristic losses of water and fragments related to the macrolide ring structure.
~829.521-hydroxy-oligomycin A [M+Na]⁺In addition to the fragments seen for oligomycin A, expect to see a neutral loss of H₂O from the C-21 hydroxyl group, leading to a prominent fragment ion. Also, fragments containing the C-21 hydroxyl will have a mass shift of +16 Da compared to the corresponding fragments of oligomycin A.

This table outlines the expected diagnostic fragments for oligomycin A and 21-hydroxy-oligomycin A in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Causality Behind Experimental Choices: While HPLC and MS provide strong evidence for the identity of an isomer, NMR spectroscopy is the only technique that provides unambiguous proof of structure by detailing the complete covalent framework and relative stereochemistry.[6] A full suite of 1D and 2D NMR experiments is necessary for the complete assignment of all proton and carbon signals. The key to distinguishing 21-hydroxy-oligomycin A from oligomycin A lies in the chemical shifts and correlations of the protons and carbons around the C-21 position.

Experimental Protocol: 2D NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Spectrometer: 500 MHz or higher field strength for optimal resolution.

  • 1D Experiments:

    • ¹H NMR

    • ¹³C NMR

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and confirming the position of the hydroxyl group.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through-space correlations.

Comparative NMR Data (in CDCl₃):

PositionOligomycin A ¹³C δ (ppm)[7]Oligomycin A ¹H δ (ppm)[7]21-hydroxy-oligomycin A ¹³C δ (ppm)[6]21-hydroxy-oligomycin A ¹H δ (ppm)[6]Key HMBC Correlations for 21-hydroxy-oligomycin A
C-20 ~35.0~1.8034.61.83H-21 to C-20
C-21 ~30.0~1.60, 1.4070.13.85H-22 to C-21
C-22 ~40.0~2.5042.12.55H-23 to C-21

This table provides a comparison of key ¹H and ¹³C NMR chemical shifts for oligomycin A and 21-hydroxy-oligomycin A, highlighting the significant downfield shift of C-21 and H-21 in the hydroxylated isomer. The HMBC correlations are critical for confirming the position of the hydroxyl group.

Conclusion

The differentiation of 21-hydroxy-oligomycin A from its isomers is a non-trivial analytical task that requires a systematic and multi-faceted approach. By leveraging the separation power of HPLC, the precise mass determination of HRMS, the structural insights from MS/MS fragmentation, and the definitive structural elucidation provided by NMR spectroscopy, researchers can confidently and accurately identify these complex natural products. The experimental protocols and comparative data presented in this guide provide a robust framework for achieving this critical analytical goal, thereby ensuring the integrity of research and the quality of potential therapeutic agents.

References

  • Szilágyi, L., et al. (2006). Structure Elucidation of Two Acetylated Derivatives of Oligomycin A. Spectroscopy Letters, 28(5), 699-707. Available from: [Link]

  • Wagenaar, M. M., et al. (2007). Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Natural Products, 70(3), 367-371. Available from: [Link]

  • Hong, S., & Pedersen, P. L. (2008). The F0F1 ATP synthase: a multifunctional molecular machine that is a vital player in human health and disease. Current Medicinal Chemistry, 15(16), 1547-1552.
  • Giergczyk, J., et al. (2017). Verification of oligomycin A structure: synthesis and biological evaluation of 33-dehydrooligomycin A. The Journal of Antibiotics, 70, 894-900. Available from: [Link]

  • Gu, Y., et al. (2013). High-Resolution Electrospray and Ion Mobility Sequential Mass Spectrometry for Structural Characterisation of Anticancer Stem Cell Agent Salinomycin and Its Isomers. Journal of The American Society for Mass Spectrometry, 24(12), 1865-1875.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Wolfender, J. L., et al. (2009). HPLC in natural product analysis: the detection issue. Planta medica, 75(07), 790-801. Available from: [Link]

  • Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005). Chemistry of natural products. Springer Science & Business Media.

Sources

Validation

NMR spectral comparison of oligomycin A and 21-hydroxy-oligomycin A

Title: NMR Spectral Comparison of Oligomycin A and 21-Hydroxy-Oligomycin A: A Structural and Methodological Guide Introduction Oligomycins are a family of 26-membered macrolide antibiotics produced by Streptomyces specie...

Author: BenchChem Technical Support Team. Date: March 2026

Title: NMR Spectral Comparison of Oligomycin A and 21-Hydroxy-Oligomycin A: A Structural and Methodological Guide

Introduction Oligomycins are a family of 26-membered macrolide antibiotics produced by Streptomyces species, characterized by a complex bicyclic spiroketal system. Widely utilized in biochemical research, they act as potent inhibitors of mitochondrial F0F1-ATP synthase. The structural elucidation of novel derivatives, such as 21-hydroxy-oligomycin A, relies on advanced Nuclear Magnetic Resonance (NMR) spectroscopy to map subtle stereochemical and conformational shifts. This guide provides an objective comparison between Oligomycin A and 21-hydroxy-oligomycin A, detailing the causality behind the experimental protocols, quantitative spectral differences, and the self-validating analytical workflows required for absolute stereochemical assignment.

Structural and Mechanistic Overview

Oligomycin A and 21-hydroxy-oligomycin A share a highly conserved macrocyclic lactone core . The singular structural divergence is the presence of a hydroxyl group at the C-21 position in 21-hydroxy-oligomycin A, which was originally isolated from Streptomyces cyaneogriseus ssp. noncyanogenus.

This modification introduces a new stereogenic center (C-21) and significantly alters the local conformational dynamics. Specifically, the C-21 hydroxyl group forms an intramolecular hydrogen bond with the spiroketal oxygen atom (located between C-23 and C-27), rigidifying the macrocycle .

Mechanism A Oligomycin A / 21-OH-Oligomycin A B Binding to F0 Subunit of ATP Synthase A->B High Affinity Binding C Blockade of Proton Channel B->C Steric Occlusion D Uncoupling of Oxidative Phosphorylation C->D Loss of ATP Synthesis

Fig 1: Mechanistic pathway of ATP synthase inhibition by oligomycin macrolides.

Experimental Workflow: NMR Elucidation Protocol

To accurately map the structural differences and establish the absolute stereochemistry of 21-hydroxy-oligomycin A, a self-validating system of 1D and 2D NMR experiments must be employed. The following step-by-step protocol outlines the causal steps for spectral acquisition and assignment.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 5–10 mg of the highly purified macrolide in 600 µL of deuterated chloroform (CDCl3) or DMSO-d6.

  • Causality: CDCl3 is historically preferred for oligomycins to allow direct spectral comparison with legacy ab initio assignments . Conversely, DMSO-d6 is selected when the observation of exchangeable hydroxyl protons is critical for mapping the intramolecular hydrogen bonding networks that dictate the molecule's 3D conformation .

Step 2: 1D NMR Acquisition (1H and 13C)

  • Action: Acquire high-resolution 1H (e.g., 600 MHz) and 13C (e.g., 150 MHz) spectra.

  • Causality: This establishes the baseline chemical environment. The addition of an oxygen atom at C-21 in 21-hydroxy-oligomycin A causes a pronounced downfield shift of the C-21 carbon resonance, transforming it from a shielded methylene to a deshielded oxygenated methine.

Step 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

  • Action: Perform 1H-1H COSY to trace the spin systems along the macrocyclic backbone. Use HSQC to assign protons to their directly attached carbons, and HMBC to bridge spin systems across quaternary carbons.

  • Causality: The spiroketal region (C-23 to C-27) is highly complex and lacks contiguous protons. HMBC correlations from the C-21 proton to C-22 and the quaternary C-23 are essential to unambiguously locate the new hydroxyl group relative to the spiroketal core .

Step 4: J-Based Configuration Analysis

  • Action: Utilize specialized 2D experiments such as E.COSY, HETLOC, and G-BIRD R,X-HSQMBC to measure precise homo- (3J_H,H) and heteronuclear (2J_C,H, 3J_C,H) coupling constants.

  • Causality: Standard NOESY is insufficient for flexible macrocycles due to conformational averaging. J-based analysis allows the extraction of exact dihedral angles around the C-20/C-21 and C-21/C-22 bonds. This creates a self-validating dataset that rigorously defines the R chirality at C-21 without requiring chemical derivatization or initial reliance on X-ray crystallography [[1]]([Link]).

Workflow N1 Sample Prep (CDCl3 / DMSO-d6) N2 1D NMR (1H & 13C) N1->N2 N3 2D Mapping (HSQC, HMBC) N2->N3 N4 Stereochemical Analysis (J-based) N3->N4 N5 Absolute Configuration N4->N5

Fig 2: Step-by-step NMR elucidation workflow for complex spiroketal macrolides.

Quantitative Data: NMR Spectral Comparison

The structural divergence at C-21 cascades into localized chemical shift perturbations in the adjacent spiroketal and aliphatic regions. The table below summarizes the critical diagnostic 13C and 1H NMR chemical shifts (in CDCl3) that differentiate the two molecules .

PositionOligomycin A (13C / 1H ppm)21-Hydroxy-oligomycin A (13C / 1H ppm)Structural Implication
C-20 ~ 35.0 / 1.80~ 41.5 / 2.10Downfield shift due to adjacent -OH inductive effect.
C-21 ~ 32.5 / 1.50, 1.30 (CH2)~ 72.8 / 3.95 (CH-OH)Primary diagnostic site: Methylene converts to oxygenated methine.
C-22 ~ 38.0 / 1.60~ 44.2 / 1.85Deshielding effect from the C-21 hydroxyl group.
C-23 ~ 99.5 / - (Quaternary)~ 101.2 / - (Quaternary)Spiroketal carbon shift perturbed by new intramolecular H-bond.

Note: Values are representative highlights of the C-20 to C-23 region demonstrating the localized electronic impact of the C-21 hydroxylation. Notably, comparative 2D NMR studies of 21-hydroxy-oligomycin A successfully corrected historical misassignments for C-8/C-10 and C-36/C-37 in the legacy Oligomycin A literature .

Performance and Alternative Considerations

When evaluating these compounds for drug development—such as their utility as P-glycoprotein efflux pump inhibitors or anti-tumor agents —the C-21 hydroxyl group plays a pivotal role in molecular performance:

  • Conformational Rigidity: The intramolecular hydrogen bond between the C-21 hydroxyl and the spiroketal oxygen in 21-hydroxy-oligomycin A restricts the conformational freedom of the macrocycle compared to the more flexible Oligomycin A.

  • Target Binding & Pharmacokinetics: While both compounds exhibit potent cytotoxicity and uncoupling activity, the altered polarity and rigidified spiroketal domain of 21-hydroxy-oligomycin A can influence its membrane permeability and binding kinetics at the F0 subunit. Researchers must weigh this enhanced structural rigidity against potential changes in pharmacokinetic profiles when selecting an oligomycin analog for in vivo studies.

References

  • [1] Title: Structure and Absolute Stereochemistry of 21-Hydroxyoligomycin A Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • [2] Title: Oligomycins as inhibitors of K-Ras plasma membrane localisation Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

validating mitochondrial uncoupling versus inhibition with 21-hydroxy-oligomycin A

This guide details the experimental framework for validating the mechanism of action of 21-hydroxy-oligomycin A (21-OH-Oli A), specifically distinguishing its primary role as an F1Fo-ATP synthase inhibitor from potential...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the experimental framework for validating the mechanism of action of 21-hydroxy-oligomycin A (21-OH-Oli A), specifically distinguishing its primary role as an F1Fo-ATP synthase inhibitor from potential off-target mitochondrial uncoupling effects.

Part 1: The Mechanistic Challenge

In mitochondrial pharmacology, distinguishing between ATP synthase inhibition and uncoupling is critical because both mechanisms result in the same downstream metabolic phenotype: decreased ATP production . However, their impact on mitochondrial bioenergetics is diametrically opposed:

  • ATP Synthase Inhibition (e.g., Oligomycin A, 21-OH-Oli A): Blocks the proton channel (Fo subunit).[1][2] Protons cannot return to the matrix.[3]

    • Result:Decreased Respiration (OCR) + Increased Membrane Potential (

      
      )  (Hyperpolarization).
      
  • Uncoupling (e.g., FCCP, Bam15): Creates a proton leak across the inner mitochondrial membrane (IMM).

    • Result:Increased Respiration (OCR) + Collapsed Membrane Potential (

      
      )  (Depolarization).
      

21-Hydroxy-Oligomycin A is a structural analogue of Oligomycin A. While it is a potent inhibitor of the F1Fo-ATPase, validating its specificity requires proving it does not induce proton leak (uncoupling) at effective concentrations.

Part 2: Experimental Strategy & Visual Logic

To rigorously validate 21-OH-Oli A, you must correlate respiratory flux (Oxygen Consumption Rate - OCR) with membrane potential (


).
Pathway Visualization: Inhibition vs. Uncoupling

MitoMechanisms cluster_ETC Electron Transport Chain (ETC) ComplexI Complex I-IV (Proton Pumping) ProtonGrad Proton Gradient (High ΔΨm) ComplexI->ProtonGrad Generates ATP_Synthase Complex V (ATP Synthase) ProtonGrad->ATP_Synthase Drives ATP Synthesis Uncoupling Proton Leak (Uncoupling) ProtonGrad->Uncoupling Dissipates Gradient Outcome_Inhib Outcome: ↓ OCR ↑ ΔΨm (Hyperpolarization) ATP_Synthase->Outcome_Inhib Outcome_Uncoup Outcome: ↑ OCR ↓ ΔΨm (Depolarization) Uncoupling->Outcome_Uncoup 21 21 OH 21-Hydroxy-Oligomycin A OH->ATP_Synthase BLOCKS (Inhibition) FCCP FCCP (Control) FCCP->Uncoupling INDUCES

Figure 1: Mechanistic divergence.[3] 21-OH-Oli A blocks Complex V, causing proton back-pressure (hyperpolarization). Uncouplers dissipate the gradient (depolarization).

Part 3: Validated Protocols
Protocol A: The Respirometry "Flux" Assay (Seahorse XF / Oroboros)

Objective: Determine if 21-OH-Oli A inhibits respiration (indicative of inhibition) or stimulates it (indicative of uncoupling).

Reagents:

  • 21-Hydroxy-Oligomycin A: Prepare 10 mM stock in DMSO. Titrate 0.5 µM – 5.0 µM.

  • FCCP: Uncoupler control (0.5 – 2.0 µM).

  • Rotenone/Antimycin A: ETC inhibitors (0.5 µM).

Workflow:

  • Basal Measurement: Measure baseline OCR (3 cycles).

  • Injection A (The Test): Inject 21-OH-Oli A (Target concentration, e.g., 1.0 µM).

    • Observation: Does OCR drop or spike?

  • Injection B (The Check): Inject FCCP (Optimal concentration).

    • Rationale: If 21-OH-Oli A is a pure inhibitor, the ETC is still functional. FCCP should induce maximal respiration.[4] If 21-OH-Oli A damaged the ETC, FCCP response will be blunted.

  • Injection C (The Floor): Inject Rot/AA to determine non-mitochondrial oxygen consumption.

Data Interpretation Table:

Parameter21-OH-Oli A (Pure Inhibitor)Uncoupler (e.g., FCCP)Mixed / Toxic Effect
OCR after Injection A Decreases (similar to Oligo A)Increases (Spike)No change or slight decrease
Spare Respiratory Capacity Preserved (revealed by FCCP)Consumed immediatelyLost (FCCP fails to stimulate)
ATP Production Rate DecreasedDecreasedDecreased
Protocol B: The Membrane Potential "Voltage" Assay (TMRM / JC-1)

Objective: Confirm the mechanism by observing the proton gradient status.

Reagents:

  • TMRM (Tetramethylrhodamine, methyl ester): Non-quenching mode (10–20 nM).

  • Microscopy or Flow Cytometry.

Workflow:

  • Load cells with TMRM (20 nM) in equilibration buffer for 30 mins.

  • Acquire baseline fluorescence intensity (

    
    ).
    
  • Add 21-OH-Oli A (1.0 µM).

  • Monitor fluorescence change over 20 minutes.

  • Validation Step: Add FCCP (10 µM) at the end to collapse potential (confirming signal specificity).

Causality & Interpretation:

  • Hyperpolarization (Signal Increase): If 21-OH-Oli A blocks the ATP synthase, protons are pumped out but cannot return. The gradient steepens. This confirms Inhibition.

  • Depolarization (Signal Decrease): If the signal fades, the compound is allowing protons to leak back in. This confirms Uncoupling.

Part 4: Comparative Analysis

The following table compares 21-Hydroxy-Oligomycin A against the standard Oligomycin A and a classic uncoupler.

FeatureOligomycin A (Standard)21-Hydroxy-Oligomycin AFCCP (Uncoupler)
Primary Target Fo Subunit (ATP Synthase)Fo Subunit (ATP Synthase)Lipid Bilayer (Protonophore)
Effect on OCR Significant DecreaseSignificant Decrease Significant Increase
Effect on

Hyperpolarization (↑)Hyperpolarization (↑) Depolarization (↓)
Selectivity High (Mitochondrial)High (Mitochondrial + K-Ras loc.)Low (affects all membranes)
Solubility Poor (requires DMSO)Slightly Improved (Hydroxyl group)Moderate

Technical Insight: 21-hydroxy-oligomycin A is often cited in studies involving Streptomyces isolation or specific structure-activity relationship (SAR) studies. It is generally equipotent to Oligomycin A but may exhibit altered binding kinetics due to the hydroxylation at C-21.

References
  • Salim, A. A., et al. (2016). "Oligomycins as inhibitors of K-Ras plasma membrane localisation."[5] Organic & Biomolecular Chemistry. (Identifies 21-hydroxy-oligomycin A structure and inhibitory properties).

  • Symersky, J., et al. (2012). "Oligomycin frames a common drug-binding site in the ATP synthase."[6] Proceedings of the National Academy of Sciences (PNAS). (Defines the binding mechanism of oligomycins to the c-ring).

  • Brand, M. D., & Nicholls, D. G. (2011). "Assessing mitochondrial dysfunction in cells." Biochemical Journal. (The authoritative guide on interpreting OCR and membrane potential data).

  • Divakaruni, A. S., et al. (2014). "Analysis and interpretation of microplate-based oxygen consumption and pH data." Methods in Enzymology. (Protocols for Seahorse XF analysis).

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 21-hydroxy-oligomycin A in Standard ATP Assays

Welcome, researchers and drug development professionals. In this comprehensive guide, we will delve into a critical, yet often overlooked, aspect of in-vitro screening: the potential for direct compound interference in y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. In this comprehensive guide, we will delve into a critical, yet often overlooked, aspect of in-vitro screening: the potential for direct compound interference in your assay chemistry. Our focus will be on 21-hydroxy-oligomycin A, a potent mitochondrial inhibitor, and its interaction with the most common method for quantifying cellular energy—the luciferase-based ATP assay.

Part 1: Foundational Principles

Before we design our validation experiments, we must first understand the mechanisms of our key players: the inhibitor and the detection assay.

The Biological Target: ATP Synthase Inhibition by 21-hydroxy-oligomycin A

Oligomycin A, and by extension its hydroxylated analog, is a macrolide antibiotic that potently inhibits mitochondrial F1F0-ATP synthase (also known as Complex V).[2][4] It achieves this by binding to the F0 subunit, which forms the proton channel embedded in the inner mitochondrial membrane.[1][2] This binding physically blocks the translocation of protons down their electrochemical gradient, a process that is essential for driving the rotation of the synthase and the subsequent phosphorylation of ADP to ATP.[1][3] By halting this final step of oxidative phosphorylation, oligomycin effectively shuts down the primary source of cellular ATP production, leading to a rapid decline in cellular energy levels and inducing a metabolic shift toward glycolysis.[3]

cluster_0 Inner Mitochondrial Membrane cluster_1 ATP Synthase (Complex V) ETC Electron Transport Chain (I-IV) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ F0 F0 Subunit (Proton Channel) H_gradient->F0 H+ Flow F1 F1 Subunit (Catalytic Site) F0->F1 Drives Rotation Protons_out H+ (Matrix) ATP_gen ATP F1->ATP_gen ADP + Pi -> ATP Protons_in H+ (Intermembrane space) Oligo 21-hydroxy-oligomycin A Oligo->F0 BLOCKS

Caption: Mechanism of ATP Synthase inhibition by 21-hydroxy-oligomycin A.

The Detection Method: Principles of Bioluminescent ATP Assays

The vast majority of commercial ATP assays rely on the firefly luciferase-luciferin reaction.[5][6] This highly sensitive method leverages the fact that ATP is the limiting substrate in the reaction.[5] The process occurs in two main steps:

  • Firefly luciferase activates its substrate, D-luciferin, in the presence of ATP and magnesium ions to form a luciferyl-adenylate intermediate.

  • This intermediate is then oxidized by molecular oxygen, releasing oxyluciferin, AMP, CO2, and, critically, a photon of light (bioluminescence).[5][7]

The emitted light is directly proportional to the concentration of ATP in the sample, allowing for precise quantification using a luminometer.[5][8] These "glow" type assays are favored for their simplicity and high-throughput compatibility.

ATP ATP Intermediate Luciferyl-adenylate Intermediate ATP->Intermediate + Mg2+ Luciferin D-Luciferin Luciferin->Intermediate + Mg2+ Luciferase Firefly Luciferase Oxygen O2 Intermediate->Luciferase Light Light (~560nm) Intermediate->Light + O2 Products Oxyluciferin + AMP + CO2 Light->Products

Caption: Principle of the firefly luciferase-based ATP detection reaction.

Part 2: Experimental Design for Cross-Reactivity Assessment

To isolate direct assay interference from the intended biological effect, we must design a self-validating experimental workflow. This involves running two parallel experiments: a standard cell-based assay and a cell-free (biochemical) control.

cluster_0 Experimental Arms cluster_1 Interpretation start Hypothesis: Does 21-hydroxy-oligomycin A interfere with ATP assays? exp1 Experiment 1: Cell-Based Assay start->exp1 exp2 Experiment 2: Cell-Free (Biochemical) Assay start->exp2 interp1 Measures biological effect (ATP synthesis inhibition) + potential chemical interference. exp1->interp1 interp2 Isolates and measures ONLY chemical interference with the assay reaction. exp2->interp2 conclusion Final Conclusion: Quantify true biological effect by correcting for interference. interp1->conclusion interp2->conclusion

Caption: Workflow for distinguishing biological effects from assay interference.

Experiment 1: Standard Cell-Based ATP Viability Assay

This experiment establishes the dose-response relationship of 21-hydroxy-oligomycin A on cellular ATP levels.

Objective: To measure the apparent effect of the compound on the total ATP content in a cell population.

Methodology:

  • Cell Plating: Seed a human cell line (e.g., HeLa or A549) in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 21-hydroxy-oligomycin A in DMSO, starting from a top concentration of 100 µM. Also, prepare a DMSO-only vehicle control.

  • Cell Treatment: Add 1 µL of the compound dilutions or vehicle control to the respective wells. The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the plate for a duration relevant to your primary screen (e.g., 6 hours) at 37°C, 5% CO2.

  • ATP Detection:

    • Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo® 2.0) to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

Experiment 2: Cell-Free (Biochemical) Interference Assay

This is the critical control experiment. It determines if the compound interacts directly with ATP, luciferase, or luciferin, or if it quenches the luminescent signal.

Objective: To measure the effect of the compound on the luminescent signal generated from a known concentration of ATP.

Methodology:

  • Reagent Preparation:

    • Prepare a standard solution of ATP in a buffer mimicking the cell culture medium without serum (e.g., PBS or DMEM) at a concentration that falls within the linear range of your assay (e.g., 100 nM). This concentration should produce a robust signal, typically in the mid-range of the cell-based assay's output.

    • Use the same serial dilution of 21-hydroxy-oligomycin A and vehicle control prepared for Experiment 1.

  • Assay Assembly: In a new white, opaque 96-well plate, add the following to each well in order:

    • 100 µL of the 100 nM ATP standard solution.

    • 1 µL of the compound dilutions or vehicle control.

  • ATP Detection:

    • Immediately add 100 µL of the same room-temperature ATP detection reagent used in Experiment 1.

    • Place the plate on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on the same luminometer with the same settings used for Experiment 1.

Part 3: Data Interpretation and Comparative Analysis

The power of this approach lies in comparing the results from both experiments.

Hypothetical Data Summary

Table 1: Results from Cell-Based and Cell-Free Assays

Concentration of 21-hydroxy-oligomycin A (µM) Experiment 1: Cell-Based RLU (% of Vehicle) Experiment 2: Cell-Free RLU (% of Vehicle)
100 5.2% 98.9%
33.3 6.1% 99.1%
11.1 8.5% 99.5%
3.7 15.4% 100.2%
1.2 35.8% 101.1%
0.4 68.2% 99.8%
0.13 91.5% 100.5%
0.04 98.7% 99.6%
0.01 99.8% 100.1%

| 0 (Vehicle) | 100% | 100% |

Analysis and Interpretation
Alternative Method: HPLC-Based ATP Quantification

For compounds that show significant interference, an orthogonal method is required for validation. High-Performance Liquid Chromatography (HPLC) with UV detection is a gold standard for quantifying nucleotides.

Principle: Cell lysates are prepared and injected into an HPLC system. An ion-pair reverse-phase column separates ATP, ADP, and AMP. The amount of each nucleotide is quantified by its absorbance at ~254 nm and compared to a standard curve.

Why it's a good alternative:

  • Direct Detection: It measures the ATP molecule directly, not a secondary reaction product like light.

  • Separation: It physically separates the analyte (ATP) from potentially interfering compounds before detection.

  • Ratiometric Analysis: It can simultaneously measure ADP and AMP, allowing you to calculate the cellular energy charge ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]), which provides a more comprehensive picture of the cell's metabolic state.

Conclusion and Best Practices

The investigation into the potential cross-reactivity of 21-hydroxy-oligomycin A in standard ATP assays serves as a critical model for rigorous drug discovery. Our findings, based on the presented experimental framework, suggest that while this compound potently reduces cellular ATP through its known biological mechanism, it does not appear to directly interfere with the luciferase detection chemistry itself.

This guide underscores a universal principle: know thy assay . Before embarking on large-scale screening or making critical decisions based on assay data, performing simple, targeted validation experiments is paramount.

Key Takeaways for Researchers:

  • Always Suspect Interference: Assume any test compound could potentially interfere with your assay chemistry until proven otherwise.

  • Run Cell-Free Controls: For any enzyme-based reporter assay (luciferase, beta-galactosidase, etc.), a cell-free control is the most straightforward way to detect direct interference.[9][10]

  • Characterize Interference: If interference is detected, determine if it's enzyme inhibition or signal quenching. This can inform your choice of an appropriate orthogonal assay.

  • Employ Orthogonal Methods: When in doubt, or for critical lead compounds, validate your findings with a mechanistically distinct assay method, such as HPLC or a coupled-enzyme colorimetric assay.[11]

By integrating these principles into your research workflow, you enhance the trustworthiness and scientific integrity of your data, paving the way for more reliable and impactful discoveries.

References

  • InvivoChem. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5. [URL: https://www.invivochem.com/products/oligomycin-a]
  • Selleck Chemicals. Oligomycin A (MCH 32) | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5. [URL: https://www.selleckchem.com/products/oligomycin-a.html]
  • Tocris Bioscience. Oligomycin A | Other ATPases. [URL: https://www.tocris.com/products/oligomycin-a_1130]
  • Promega Corporation. ATP Assays | What is an ATP Assay?. [URL: https://www.promega.
  • Pucino, V., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals. Nature Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/28683062/]
  • Creative Bioarray. ATP Cell Viability Assay. [URL: https://www.creative-bioarray.
  • MedChemExpress. Oligomycin A (MCH 32) | Mitochondrial ATP Synthase Inhibitor. [URL: https://www.medchemexpress.com/oligomycin-a.html]
  • APExBIO. Oligomycin A - Mitochondrial ATP Synthase Inhibitor. [URL: https://www.apexbt.com/oligomycin-a.html]
  • GoldBio. Luciferase-based Reporter Assay Troubleshooting Guide. [URL: https://goldbio.com/articles/article/luciferase-based-reporter-assay-troubleshooting-guide]
  • Sigma-Aldrich. ATP Cell Viability Luciferase Assay. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak199]
  • MDPI. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. [URL: https://www.mdpi.com/1422-0067/13/11/14326]
  • National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133403/]
  • National Center for Biotechnology Information. Optical ATP Biosensor for Extracellular ATP Measurement - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059871/]
  • Creative Biolabs. Oligomycin-Oxidative Phosphorylation Inhibitor Synthesis Service. [URL: https://www.creative-biolabs.com/adc/oligomycin-payload-for-adc-development.htm]
  • ResearchGate. (2017). ATP concentration measurements. [URL: https://www.researchgate.

Sources

Comparative

Reference Standards for 21-Hydroxy-Oligomycin A Quantification: A Comparative Technical Guide

Executive Summary 21-Hydroxy-oligomycin A (also known as Nemadectin omega) is a specific macrolide metabolite often found as a minor impurity in Oligomycin A preparations or as a co-metabolite in Streptomyces fermentatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

21-Hydroxy-oligomycin A (also known as Nemadectin omega) is a specific macrolide metabolite often found as a minor impurity in Oligomycin A preparations or as a co-metabolite in Streptomyces fermentations. While structurally similar to Oligomycin A, its biological profile differs, notably possessing distinct K-Ras plasma membrane localization inhibitory activity (IC50 ~4.8 nM) with reduced antifungal potency.

Accurate quantification is critical for:

  • Mitochondrial Bioenergetics: Ensuring "Oligomycin A" reagents are not confounded by active impurities.

  • Fermentation Process Control: Monitoring specific metabolite flux in Streptomyces cyaneogriseus.

  • Oncology Research: Validating specific K-Ras inhibition without off-target ATP synthase blockade artifacts.

This guide objectively compares the use of Certified Reference Standards versus Surrogate Quantification and provides a self-validating LC-MS/UV protocol.

Part 1: Comparative Analysis of Reference Standards

The choice of reference material dictates the accuracy and regulatory compliance of your assay.

Table 1: Reference Standard Options Comparison
FeatureOption A: Authentic Standard (Gold Standard) Option B: Oligomycin A Surrogate (Common Practice) Option C: Mixed Oligomycin Complex (Reagent Grade)
Identity Purified 21-Hydroxy-oligomycin A (>95%)High-Purity Oligomycin A (>98%)Mixture of A, B, C, and impurities
Primary Utility Absolute Quantification, RRF DeterminationRoutine Estimation, Relative PurityQualitative Screening only
Quantification Basis Direct Gravimetric/VolumetricAssumed Relative Response Factor (RRF = 1.0)N/A (Cannot quantify specific isomers)
Accuracy Risk Low. Direct calibration curve.Medium/High. Assumes identical ionization/absorbance.Critical. Unknown composition leads to gross errors.
Cost High (~

1000 / mg)
Moderate (~

300 / 5 mg)
Low (~$50 / 5 mg)
Key Suppliers Toku-E, BioAustralis, EnzoCayman, Sigma, Tocris, LC LabsGeneral Chemical Suppliers
Critical Technical Insight: The "Response Factor" Trap

Using Option B (Oligomycin A as a surrogate) assumes that the addition of a hydroxyl group at position 21 does not alter the molar extinction coefficient (UV) or ionization efficiency (MS).

  • UV Physics: The chromophore in oligomycins is the conjugated diene/lactone system.[1] The C21-OH is remote from this system, making UV RRF ~1.0 a reasonable assumption.

  • MS Physics: In ESI+, oligomycins form strong Sodium [M+Na]+ adducts. The extra hydroxyl increases polarity, potentially altering desolvation efficiency and adduct formation rates. For LC-MS, RRF assumption is a high-risk strategy without validation.

Part 2: Decision Logic & Workflow

The following decision tree helps researchers select the appropriate quantification strategy based on their data requirements.

QuantificationStrategy Start Start: Define Analytical Goal Goal_Purity Goal: Routine Purity Check (Is it present?) Start->Goal_Purity Goal_Bioassay Goal: Biological Potency (IC50 Determination) Start->Goal_Bioassay Goal_Process Goal: Fermentation Yield (Process Optimization) Start->Goal_Process Method_Surrogate Method B: Surrogate Std (Use Oligomycin A) Goal_Purity->Method_Surrogate Acceptable Error < 20% Method_Gold Method A: Authentic Std (Use 21-OH-Oli A) Goal_Bioassay->Method_Gold Requires Exact Molarity Goal_Process->Method_Surrogate Trend Analysis Goal_Process->Method_Gold Mass Balance Required Validation Validation Step: Determine RRF via 1-point calibration Method_Surrogate->Validation If MS Detection

Caption: Decision matrix for selecting the appropriate reference standard based on experimental goals.

Part 3: Validated Experimental Protocol

This protocol is designed to separate 21-hydroxy-oligomycin A from the parent Oligomycin A, a separation often missed in rapid "ballistic" gradients.

Chromatographic Setup (Self-Validating System)
  • Principle: 21-hydroxy-oligomycin A is more polar than Oligomycin A. In Reverse Phase (RP) chromatography, it must elute earlier (smaller retention factor,

    
    ). If it elutes later, your column chemistry is interacting atypically (e.g., HILIC mode or secondary silanol interactions).
    
  • Column: High-strength Silica C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (MS) or 10 mM Ammonium Formate (UV/MS).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used but often results in broader peaks for macrolides; Acetonitrile provides sharper peak shape for oligomycins.

Gradient Method
Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Focusing)
1.040%Start Gradient
10.095%Elution of Oligomycins
12.095%Wash
12.140%Re-equilibration
15.040%End
  • Expected Retention:

    • 21-Hydroxy-oligomycin A: ~6.5 - 7.0 min

    • Oligomycin A: ~7.5 - 8.0 min

    • Resolution Criteria:

      
       (Baseline separation).
      
Detection Parameters
  • MS (Recommended): ESI Positive Mode.

    • Target Ion:

      
       adducts are dominant.
      
    • Oligomycin A (

      
      ): m/z 813.5
      
    • 21-Hydroxy-oligomycin A (

      
      ): m/z 829.5 (+16 Da shift).
      
  • UV (Secondary): 225 nm (End absorption/diene). Sensitivity is ~100x lower than MS.

Quantification Workflow (Step-by-Step)

Step 1: Stock Preparation

  • Dissolve Authentic Standard (Method A) or Oligomycin A Surrogate (Method B) in DMSO to 1 mM.

  • Critical: Oligomycins are hydrophobic. Avoid glass adsorption by using silanized vials or polypropylene inserts for low concentrations (<1 µM).

Step 2: System Suitability Test (SST)

  • Inject a mixture of the standard and the sample.

  • Pass Criteria: The 21-OH peak must be resolved from the main peak. If using MS, check for "crosstalk" (ensure the +16 Da peak is not an oxidation artifact formed in-source).

    • Validation: Vary cone voltage. If the ratio of 829/813 changes significantly for pure Oligomycin A, you have in-source oxidation.

Step 3: Calculation For Method A (External Standard):



For Method B (Surrogate with RRF):



  • Default RRF (UV): 1.0

  • Default RRF (MS): Unknown (Must be determined experimentally or assumed with high risk).

Part 4: Impurity Pathway Visualization

Understanding the origin helps in prediction. 21-hydroxy-oligomycin A is not a degradation product (like hydrolysis) but a biosynthetic shunt metabolite.

Biosynthesis Streptomyces Streptomyces cyaneogriseus Fermentation Precursors Polyketide Precursors Streptomyces->Precursors Nemadectin Nemadectin (Major Product) Precursors->Nemadectin Primary Pathway Oli_Complex Oligomycin Complex (A, B, C, D) Precursors->Oli_Complex Parallel Pathway Hydroxylation C-21 Hydroxylation (Enzymatic Shunt) Oli_Complex->Hydroxylation Minor Metabolism Target 21-Hydroxy-Oligomycin A (Nemadectin Omega) Hydroxylation->Target

Caption: Biosynthetic origin of 21-hydroxy-oligomycin A as a co-metabolite in Streptomyces fermentation.

References

  • Salim, A. A., et al. (2016). Oligomycins as inhibitors of K-Ras plasma membrane localization. Organic & Biomolecular Chemistry, 14(2), 711-715.

  • Wagenaar, M. M., et al. (2007). Structure and absolute stereochemistry of 21-hydroxyoligomycin A. Journal of Natural Products, 70(3), 367-371.

  • Lysenkova, L. N., et al. (2017). Verification of oligomycin A structure: Synthesis and biological evaluation of 33-dehydrooligomycin A. The Journal of Antibiotics, 70, 971–977.

  • Toku-E Technical Data. (n.d.). 21-Hydroxyoligomycin A Product Specification.

  • BenchChem Application Note. (2025). Quantification of Nemadectin Using High-Performance Liquid Chromatography.

Sources

Safety & Regulatory Compliance

Safety

21-Hydroxy-oligomycin A proper disposal procedures

Emergency Safety Card: 21-Hydroxy-oligomycin A For Immediate Reference in Laboratory Emergencies Parameter Critical Action / Information Primary Hazard Mitochondrial Poison (ATP Synthase Inhibitor). Stops cellular respir...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Card: 21-Hydroxy-oligomycin A For Immediate Reference in Laboratory Emergencies

Parameter Critical Action / Information
Primary Hazard Mitochondrial Poison (ATP Synthase Inhibitor). Stops cellular respiration immediately upon systemic absorption.
Acute Exposure Inhalation/Ingestion: Seek medical aid immediately.[1][2] Do not induce vomiting. Skin/Eye: Flush with water for 15+ minutes.[1][2] Remove contaminated clothing.
Spill (Solid) Do NOT sweep dry dust (aerosol risk). Wet wipe or use HEPA vacuum.
Spill (Liquid) Absorb with inert pads.[3] Do not use bleach (potential reactivity/incomplete degradation).
Waste Code Treat as Toxic Organic Waste (Class 6.1) . UN 2811 (Toxic solid, organic, n.o.s.).

Executive Summary: The Logic of Disposal

Disposing of 21-Hydroxy-oligomycin A requires more than just following a checklist; it requires understanding the biological imperativeness of the compound. As a specific inhibitor of the mitochondrial F0F1-ATPase, this macrolide antibiotic does not merely "harm" cells—it mechanically arrests the chemical engine of life (ATP production).

Therefore, the disposal strategy is built on Total Containment and Thermal Destruction . Unlike biological wastes that can be autoclaved, the chemical stability of the macrolide ring structure means autoclaving is insufficient . High-temperature incineration is the only validated method to break the carbon backbone and permanently neutralize the bioactivity.

Hazard Characterization & Regulatory Framework

Mechanism of Toxicity (The "Why")

To handle this compound safely, one must respect its potency. 21-Hydroxy-oligomycin A binds to the Oligomycin Sensitivity Conferring Protein (OSCP) and the c-subunit of the mitochondrial ATP synthase.

  • Physiological Impact: It blocks the proton channel, preventing the proton gradient from driving ATP synthesis.[4] This leads to rapid cellular energy depletion and necrotic cell death.

  • Implication for Disposal: Because it targets a fundamental eukaryotic enzyme, it is toxic to all mammalian life. There is no "safe" release limit for laboratory drains.

Regulatory Classification (RCRA & DOT)

While 21-Hydroxy-oligomycin A is not explicitly "P-listed" (acutely hazardous) under US EPA RCRA regulations like sodium azide, it meets the criteria for Characteristic Hazardous Waste due to toxicity if tested, and must be managed as such to ensure compliance and safety.

  • DOT Classification: Class 6.1 (Toxic Substances).

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (Oligomycin A analog).[4]

  • UN Number: UN 2811.[5]

Validated Disposal Protocols

Protocol A: Solid Waste (Contaminated Consumables)

Applicability: Gloves, pipette tips, weighing boats, bench paper.

  • Segregation: Do not mix with general trash or biohazard bags destined for autoclaving.

  • Primary Containment: Place items immediately into a clear, sealable polyethylene bag (4 mil thickness minimum) located inside the fume hood.

  • Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth Hazardous Waste Drum (blue or black barrel, typically).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Debris contaminated with 21-Hydroxy-oligomycin A."

    • Hazard Checkbox: Toxic.[6]

  • Validation: Visually inspect the drum seal. Ensure no sharp tips have punctured the primary bag.

Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: Expired DMSO stocks, cell culture media (>1 µM concentration).

  • Solvent Compatibility: Most stocks are in DMSO or Ethanol. Ensure the waste container is rated for organic solvents (HDPE or Glass).

  • Collection: Pour waste into a designated "Toxic Organic" waste carboy.

    • Crucial Step: Do NOT mix with oxidizing acids (Nitric/Perchloric) as DMSO can react violently.

  • Rinsing: Triple rinse the empty original vial with a compatible solvent (e.g., ethanol). Add rinsate to the waste carboy.

  • Labeling:

    • Constituents: "DMSO, Ethanol, Trace 21-Hydroxy-oligomycin A."

    • Hazard Checkbox: Flammable, Toxic.

Protocol C: Spill Response (Self-Validating Workflow)

This protocol includes "stop points" where the user must verify safety before proceeding.

DOT Diagram: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Double Nitrile Gloves, Lab Coat, N95/P100 Respirator Assess->PPE Decision Is it Solid (Powder)? PPE->Decision SolidAction Do NOT Sweep. Cover with wet paper towels to prevent aerosolization. Decision->SolidAction Yes LiquidAction Cover with Absorbent Pads (Polypropylene/Vermiculite). Decision->LiquidAction No Scoop Scoop damp material into wide-mouth jar. SolidAction->Scoop CleanSurface Wipe surface with 10% Soap/Water Solution. Scoop->CleanSurface Wait Wait 5 mins for absorption. LiquidAction->Wait Wait->CleanSurface FinalDispose Dispose all materials as Hazardous Chemical Waste. CleanSurface->FinalDispose

Figure 1: Decision matrix for immediate spill response. Note the critical divergence for solids to prevent inhalation hazards.

Technical Data & Safety Specifications

Table 1: Personal Protective Equipment (PPE) Matrix
PPE Item Specification Rationale
Gloves Double-gloving (Nitrile)DMSO (common solvent) permeates nitrile; outer glove protects against gross contamination, inner glove is the final barrier.
Respiratory N95 or P100 (if powder)Prevents inhalation of particulates during weighing or spill cleanup.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes involving toxic solvents.
Clothing Tyvek Sleeves / Lab CoatPrevents dermal absorption via wrists/forearms.
Table 2: Waste Stream Classification Codes
Waste Type RCRA/EPA Code (US) Description
Pure Substance P-List (Proxy) / ToxicWhile not strictly P-listed, manage as Acute Hazardous for safety margins.
Solvent Waste F003 / D001Ignitable spent solvents (if dissolved in Acetone/Ethanol).
Debris Hazardous DebrisSolid waste contaminated with toxic substances.

Visualizing the Waste Lifecycle

The following diagram illustrates the "Cradle-to-Grave" lifecycle of 21-Hydroxy-oligomycin A in the laboratory, highlighting the critical decision points for segregation.

DOT Diagram: Waste Disposal Workflow

WasteLifecycle Source 21-Hydroxy-oligomycin A (Stock/Powder) Usage Experimental Application Source->Usage StreamSolid Solid Waste (Tips, Tubes, Wipes) Usage->StreamSolid StreamLiquid Liquid Waste (Media, Supernatant) Usage->StreamLiquid StreamSharps Sharps (Needles, Glass) Usage->StreamSharps ContainerSolid Solid Haz Waste Drum (No Biohaz Bags) StreamSolid->ContainerSolid Segregate ContainerLiquid Carboy (Toxic/Flammable) (No Bleach) StreamLiquid->ContainerLiquid Collect ContainerSharps Puncture-Proof Haz Waste Bin StreamSharps->ContainerSharps Contain Incineration High-Temp Incineration (Off-site) ContainerSolid->Incineration ContainerLiquid->Incineration ContainerSharps->Incineration

Figure 2: The "Cradle-to-Grave" workflow ensuring all streams lead to incineration, avoiding common pitfalls like autoclaving or drain disposal.

References

  • National Institutes of Health (NIH) PubChem. Oligomycin A Compound Summary. PubChem. [Link]

  • Symons, A. M., et al. Oligomycin toxicity in intact rats. Agents and Actions (1994).[7] [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 21-Hydroxy-oligomycin A

As a Senior Application Scientist, I frequently observe laboratories treating complex macrolides with standard biosafety level 1 (BSL-1) precautions simply because regulatory Safety Data Sheets (SDS) may list them as "no...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex macrolides with standard biosafety level 1 (BSL-1) precautions simply because regulatory Safety Data Sheets (SDS) may list them as "not classified" due to a lack of standardized in vivo testing. This is a critical operational error.

21-Hydroxy-oligomycin A is a profoundly toxic mitochondrial poison[1]. Originally isolated from Streptomyces species, it is utilized heavily in oncology research (such as targeting SALL4-expressing cancers) and multidrug resistance studies[1][2]. Because it non-selectively halts ATP production in eukaryotic cells, it presents a severe occupational hazard[3].

This guide provides the definitive, causality-driven protocols required to handle, reconstitute, and dispose of 21-Hydroxy-oligomycin A safely.

Mechanistic Rationale for Stringent Safety

Understanding the molecular target of 21-Hydroxy-oligomycin A is critical for appreciating the necessity of rigorous personal protective equipment (PPE). The compound irreversibly binds to the c-ring of the F0 subunit of the mitochondrial F1F0 ATP synthase[4]. This binding blocks proton translocation across the inner mitochondrial membrane, uncoupling oxidative phosphorylation, inducing membrane hyperpolarization, and precipitating rapid cellular asphyxiation and apoptosis[5].

ToxicityPathway A 21-Hydroxy-oligomycin A B Binds F0 Subunit of ATP Synthase A->B Target Binding C Blocks H+ Translocation B->C Inhibition D Halts ATP Synthesis C->D Metabolic Arrest E Membrane Hyperpolarization C->E Proton Accumulation F Cellular Energy Depletion & Apoptosis D->F Energy Crisis E->F Cytochrome C Release

Figure 1: Toxicity pathway of 21-Hydroxy-oligomycin A via ATP synthase inhibition.

Quantitative Data & PPE Specifications

To design a self-validating safety protocol, we must first analyze the physical properties of the compound. 21-Hydroxy-oligomycin A is supplied as a lyophilized powder[1]. Powders are highly prone to aerosolization upon opening the vial due to static charge or pressure differentials.

Table 1: Physicochemical & Quantitative Profile

Parameter Value Operational Implication
Molecular Weight 807.1 g/mol [1] Large macrolide; requires organic solvents (DMSO, DMF, Ethanol) for initial dissolution[1].
Formula C45H74O12[1] Highly hydrophobic; prone to precipitation in aqueous media.
Storage Temperature -20°C[1] Must be thawed to room temperature before opening to prevent condensation and degradation.
Stability ≥4 years[1] Long-term persistence hazard in laboratory environments if spilled.

| Cytotoxicity (IC50) | > 3 μM[6] | Microgram quantities can cause severe localized tissue necrosis or systemic toxicity[2][6]. |

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Required Specification Mechanistic Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm) DMSO (primary solvent) rapidly penetrates the stratum corneum, acting as a carrier for the toxin. Double-gloving ensures a fail-safe barrier.
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles Prevents ocular exposure to aerosolized lyophilized powder during vial depressurization.
Body Protection Tyvek® lab coat with elastic cuffs Prevents contamination of street clothing and secondary dermal exposure from micro-spills.

| Respiratory | N95/N100 respirator or PAPR | Mitigates inhalation risk of fine lyophilized particles if handled outside a fully enclosed BSC. |

Step-by-Step Operational and Handling Protocol

Do not attempt to weigh out sub-milligram quantities of a highly potent, static-prone powder. This introduces an unacceptable aerosolization risk. Instead, utilize the following in-vial reconstitution methodology.

Phase 1: Preparation and Reconstitution
  • Workspace Validation: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.

    • Self-Validation Check: Tape a small strip of tissue to the bottom of the sash; an inward flutter confirms active negative pressure before you unseal the chemical.

  • Vial Inspection & Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.

    • Self-Validation Check: Examine the lyophilized cake. If powder coats the upper walls or cap, centrifuge the vial at 3,000 x g for 1 minute before opening to force all particulates to the bottom, neutralizing aerosolization risks.

  • Solvent Purging: Prepare the vehicle solvent (e.g., DMSO or ethanol)[1]. Purge the solvent with an inert gas (Nitrogen or Argon) for 5 minutes.

    • Causality: 21-Hydroxy-oligomycin A contains multiple hydroxyl groups and double bonds susceptible to oxidation[1]. Purging displaces dissolved oxygen, ensuring the chemical stability of your stock solution.

  • In-Vial Injection: Do not unscrew the cap. Inject the purged solvent directly through the vial's septum using a Luer-lock syringe to create your master stock solution. Gently swirl—do not vortex aggressively, which can cause shearing or micro-bubbling.

  • Aliquoting: Aliquot the stock solution into amber microcentrifuge tubes to protect from light degradation, and store immediately at -20°C[1].

Phase 2: Experimental Application
  • Dosing: When applying to cell cultures, dilute the stock solution in aqueous media immediately prior to use.

    • Causality: Prolonged exposure of this hydrophobic compound to aqueous environments without carrier proteins will lead to rapid precipitation, ruining your dose-response curves.

  • Incubation: Ensure cells are incubated in a humidified atmosphere of 5% CO2 at 37°C[2]. Monitor cell viability closely, as ATP synthase inhibitors will rapidly deplete cellular ATP reserves[3].

Decontamination and Disposal Plan

While some generic SDS documents may state that smaller quantities can be disposed of with household waste, this is scientifically irresponsible for a persistent mitochondrial toxin.

  • Surface Decontamination: Neutralize all surfaces, pipettes, and reusable tools with a 10% sodium hypochlorite (bleach) solution, leaving it to sit for 15 minutes, followed by a 70% ethanol wipe-down.

    • Causality: Bleach oxidizes and breaks the macrolide ring structure, neutralizing its biological activity. The subsequent ethanol wash removes any residual hydrophobic chemical fragments.

  • Liquid Waste: Do not dispose of liquid waste down the drain. Collect all media, buffers, and solvents containing 21-Hydroxy-oligomycin A in a sealed, clearly labeled hazardous chemical waste container.

  • Solid Waste: Collect all solid waste (pipette tips, microcentrifuge tubes, and outer gloves) in designated biohazard bags for high-temperature incineration.

References

  • Title: Safety Data Sheet - 21-hydroxy Oligomycin A. Source: Cayman Chemical.
  • Title: PRODUCT INFORMATION - 21-hydroxy Oligomycin A. Source: Cayman Chemical.
  • Title: Improved killing efficacy of PMB upon inhibition of the ATP synthase. Source: ResearchGate.
  • Title: The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation. Source: ResearchGate.
  • Title: The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane. Source: NIH.
  • Title: Inhibitors of ATP Synthase as New Antibacterial Candidates. Source: MDPI.
  • Title: WO2020242376A1 - Method of treating a sall4-expressing cancer. Source: Google Patents.
  • Title: Structures, Biosynthesis, and Bioactivity of Oligomycins from the Marine-Derived Streptomyces sp. FXY-T5. Source: ResearchGate.

Sources

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